molecular formula C8H10ClNO2 B13945499 N-Phenylglycine hydrochloride CAS No. 56676-71-2

N-Phenylglycine hydrochloride

Cat. No.: B13945499
CAS No.: 56676-71-2
M. Wt: 187.62 g/mol
InChI Key: HIQIUINFXZKKEC-UHFFFAOYSA-N
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Description

N-Phenylglycine Hydrochloride is the hydrochloride salt of N-Phenylglycine, an organic compound with the formula C₈H₁₀ClNO₂ and a molecular weight of 187.63 g/mol . This white to off-white solid is a non-proteinogenic alpha-amino acid where the amino group is substituted with a phenyl ring . This compound is a vital reagent in scientific research, primarily valued in polymer science as a component of photoinitiator systems for free radical polymerization. It acts as a co-initiator, often alongside sensitizers like N,N'-bis(diethylamino)benzophenone, to generate reactive aminium and aminyl radicals upon exposure to light, driving the polymerization of acrylates and other monomers . This application is crucial for advanced manufacturing techniques like stereolithography and in the formulation of specialty polymers, including dental resins . Beyond its role in polymerization, N-Phenylglycine and its derivatives serve as key intermediates in organic synthesis. They are employed in decarboxylative coupling reactions and as building blocks for more complex molecules under metal-free, visible-light-promoted conditions . The parent compound, N-Phenylglycine, also has historical and practical significance as a key industrial precursor in the synthesis of indigo dye . In the field of biochemical research, studies suggest that N-Phenylglycine may exhibit anti-biofilm properties by interfering with the quorum-sensing systems of microorganisms and disrupting the structure of established biofilms, presenting a potential avenue for combating microbial resistance . Please note: This product is intended for research purposes and laboratory use only. It is not for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

56676-71-2

Molecular Formula

C8H10ClNO2

Molecular Weight

187.62 g/mol

IUPAC Name

2-anilinoacetic acid;hydrochloride

InChI

InChI=1S/C8H9NO2.ClH/c10-8(11)6-9-7-4-2-1-3-5-7;/h1-5,9H,6H2,(H,10,11);1H

InChI Key

HIQIUINFXZKKEC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NCC(=O)O.Cl

Origin of Product

United States

Synthetic Methodologies for N Phenylglycine Hydrochloride and Its Key Derivatives

Direct Synthesis Approaches

Direct synthesis methods provide fundamental pathways to N-Phenylglycine and its subsequent conversion to the hydrochloride salt. These methods often involve readily available starting materials and established chemical transformations.

A straightforward method for preparing N-Phenylglycine involves the reaction of chloroacetic acid with aniline (B41778). In one procedure, chloroacetic acid is heated with a twofold molar excess of aniline in water. prepchem.com Upon cooling, the N-phenylglycine product precipitates and can be isolated by filtration. prepchem.com Another variation involves neutralizing chloroacetic acid with sodium hydroxide (B78521), followed by the addition of aniline and boiling the mixture. prepchem.com The resulting N-phenylglycine separates as an oil that crystallizes upon cooling and rubbing. prepchem.com The crude N-phenylglycine can then be converted to its hydrochloride salt by treatment with hydrochloric acid. ontosight.ai

Another approach involves the reaction of aniline with ethyl chloroacetate (B1199739) in a polar protic medium in the presence of sodium acetate (B1210297). The intermediate ester is then hydrolyzed to yield N-phenylglycine. rsc.orgrsc.org

ReactantsReagents/ConditionsProductYield
Chloroacetic acid, AnilineWater, 100°C, 1.5 hoursN-Phenylglycine62%
Chloroacetic acid, Aniline1. Sodium hydroxide (to neutralize) 2. BoilN-Phenylglycine-
Aniline, Ethyl chloroacetateSodium acetate, Polar protic mediumN-Phenylglycine (after hydrolysis)-

Table 1: Synthesis of N-Phenylglycine via Reaction of Aniline with Chloroacetic Acid Derivatives

The Strecker synthesis provides a classic route to α-amino acids, including N-Phenylglycine. This multi-component reaction involves the condensation of an aldehyde (formaldehyde), an amine (aniline), and a source of cyanide (hydrogen cyanide). wikipedia.org The resulting α-aminonitrile is subsequently hydrolyzed to afford the carboxylic acid, N-Phenylglycine. wikipedia.org

A variation of this method has been developed for the synthesis of radiolabeled amino acids, including [¹¹C-carbonyl]-N-phenylglycine. nih.govthieme-connect.com This automated process utilizes [¹¹C]cyanide and demonstrates the adaptability of the Strecker reaction for producing isotopically labeled compounds. nih.govthieme-connect.com The synthesis of [¹¹C-carbonyl]-N-phenylglycine required heating the initial Strecker reaction at 80°C. nih.gov

ReactantsProductKey Features
Formaldehyde, Aniline, Hydrogen cyanideN-PhenylglycineClassic Strecker synthesis
Formaldehyde, Aniline, [¹¹C]NaCN[¹¹C-carbonyl]-N-phenylglycineAutomated radiosynthesis, requires heating at 80°C

Table 2: Strecker Reaction for N-Phenylglycine Synthesis

The electrochemical polymerization of N-Phenylglycine (NPG) results in the formation of Poly(N-phenylglycine) (PNPG), a conductive polymer. This process is typically carried out using cyclic voltammetry with a glassy carbon electrode in an acidic aqueous solution. tandfonline.comresearchgate.nettandfonline.com The polymerization involves the oxidation of the NPG monomer. tandfonline.com Optimal conditions for electropolymerization, such as scan rate, potential range, and monomer concentration, have been investigated to produce electroactive polymer films. tandfonline.comresearchgate.net For instance, one study utilized a solution containing 0.2M NaClO₄, 0.2M HClO₄, and 0.015M NPG, with a potential sweep between -0.2 and 1.1 V. tandfonline.comtandfonline.com The formation of the polymer is confirmed by techniques like UV-Vis and FTIR spectroscopy. tandfonline.comresearchgate.netresearchgate.net The resulting polymer can be deposited as a film on electrode surfaces, such as indium tin oxide (ITO) glass or exfoliated graphite (B72142) sheets. acs.orgncl.res.in

ParameterCondition
MethodCyclic Voltammetry
Working ElectrodeGlassy Carbon
Medium0.2M HClO₄/NaClO₄ aqueous solution
Monomer Concentration0.015M N-Phenylglycine
Potential Range-0.2 to +1.1 V

Table 3: Optimized Conditions for Electrochemical Polymerization of N-Phenylglycine tandfonline.comtandfonline.com

Chemical polymerization offers an alternative route to Poly(N-phenylglycine). This method typically employs an oxidizing agent, such as ammonium (B1175870) persulfate (APS), to initiate the polymerization of N-Phenylglycine. researchgate.net To enhance the water solubility of the resulting polymer, the polymerization is often conducted in the presence of a template, like sulfonated polystyrene (SPS). researchgate.net The properties of the synthesized polymer, including yield and conductivity, are influenced by the ratio of the template to the monomer. researchgate.net Studies have also explored the effect of other components on the polymerization process. For example, the addition of water and a carboxylic acid monomer, 4-(2-methacryloyloxyethoxycarbonyl) phthalic acid (4-MET), was found to promote the polymerization of 2-hydroxyethyl methacrylate (B99206) (HEMA) in the presence of N-Phenylglycine. nih.gov N-Phenylglycine can also act as a photoinitiator, generating radicals upon exposure to near-UV light to initiate free radical photopolymerization. acs.org

OxidantTemplateKey Findings
Ammonium persulfate (APS)Sulfonated polystyrene (SPS)Produces water-soluble, conducting Poly(N-phenylglycine). researchgate.net
--Polymerization of HEMA is promoted by water and 4-MET in the presence of NPG. nih.gov
Near-UV LED light-NPG acts as a photoinitiator for free radical polymerization. acs.org

Table 4: Chemical Polymerization Involving N-Phenylglycine

Enantioselective Synthesis and Resolution Techniques

As N-Phenylglycine is a chiral molecule, methods for obtaining enantiomerically pure forms are crucial for certain applications.

The separation of racemic mixtures of phenylglycine and its derivatives can be achieved through various resolution techniques. One common approach is classical resolution, which involves the formation of diastereomeric salts with a chiral resolving agent. For example, racemic phenylglycine amide has been resolved using (S)-mandelic acid. rug.nl

A more advanced technique is crystallization-induced asymmetric transformation. In this method, one diastereomer selectively precipitates from the solution while the other epimerizes in solution, ultimately leading to a high yield of a single diastereomer. rug.nlnih.gov This has been successfully applied in diastereoselective Strecker reactions using (R)-phenylglycine amide as a chiral auxiliary, yielding diastereomerically pure α-amino nitriles. rug.nlnih.gov

Another method, known as "Dutch Resolution," involves the use of mixtures of resolving agents. For instance, 4-hydroxyphenylglycine and 4-fluorophenylglycine can be resolved with (+)-10-camphorsulfonic acid when dl- or d-(-)-phenylglycine is added. researchgate.net This process involves the formation of mixed crystals. researchgate.net Furthermore, PEGylated resolving agents have been utilized for the resolution of racemic amines, showcasing the potential for polymer-assisted resolution. acs.org

Resolution MethodResolving Agent/AuxiliaryTarget CompoundKey Feature
Crystallization-Induced Asymmetric Transformation(R)-Phenylglycine amideα-Amino acidsIn situ epimerization and precipitation of one diastereomer. rug.nlnih.gov
Dutch Resolution(+)-10-camphorsulfonic acid and dl- or d-(-)-phenylglycine4-Hydroxyphenylglycine, 4-FluorophenylglycineFormation of mixed crystals. researchgate.net
Classical Resolution(S)-Mandelic acidRacemic phenylglycine amideFormation of diastereomeric salts. rug.nl
Polymer-Assisted ResolutionPEGylated-(R)-Mandelic AcidRacemic aminesUse of a polymer-bound resolving agent. acs.org

Table 5: Resolution Techniques for Phenylglycine and its Derivatives

Asymmetric Synthesis Utilizing Chiral Catalysts and Auxiliaries

The asymmetric synthesis of N-phenylglycine and its derivatives is a critical area of research, aiming to produce enantiomerically pure compounds that are vital as building blocks in pharmaceuticals and other biologically active molecules. This is often achieved through the use of chiral catalysts and auxiliaries that guide the stereochemical outcome of the reaction.

One notable approach involves the use of (R)-phenylglycine amide as a chiral auxiliary in the asymmetric Strecker synthesis of α-amino acids. researchgate.netrug.nl In this method, a diastereoselective Strecker reaction is performed, which is accompanied by an in situ crystallization-induced asymmetric transformation. This process allows for the selective precipitation of one diastereomer, resulting in high diastereomeric ratios (dr > 99/1) and yields ranging from 76-93%. researchgate.netrug.nl For instance, the diastereomerically pure α-amino nitrile derived from pivaldehyde can be converted in three steps to (S)-tert-leucine with a 73% yield and greater than 98% enantiomeric excess (ee). researchgate.net The chiral auxiliary, (R)-phenylglycine amide, is readily available on a large scale and can be easily removed through catalytic hydrogenolysis. rug.nl

Another strategy employs chiral N-sulfinyl imidates as building blocks. The α-alkylation of these N-sulfinyl imidates, which are prepared by condensing tert-butanesulfinamide with orthoesters, proceeds with good to excellent diastereomeric ratios and yields. researchgate.net Subsequent deprotection of the alkylated products affords the corresponding imidate hydrochlorides in high yields, which can then be transformed into chiral amides. researchgate.net

The use of chiral catalysts, such as those based on rhodium, has also been explored. For example, the asymmetric conjugate addition of arylboronic acids to N-phthalimidodehydroalanine catalyzed by a Rh(I) complex can produce chiral functionalized phenylalanines. researchgate.net Furthermore, chiral aldehyde catalysis, particularly with catalysts derived from chiral BINOL aldehyde, has shown promise in the asymmetric reactions of N-unprotected amino acid esters. frontiersin.org These catalysts provide effective stereoselective control by influencing the facial selectivity of enolate intermediates. frontiersin.org

The choice of chiral auxiliary is crucial and can significantly impact the reaction's success. While (R)-phenylglycine is a common choice, its α-carbonyl/benzylic stereogenic center can be prone to racemization under certain conditions. scielo.br For example, attempts to synthesize (1S,2R)-ephenamine using (R)-phenylglycine as a starting material were met with challenges due to racemization. scielo.br

Table 1: Asymmetric Synthesis Approaches for N-Phenylglycine Derivatives

MethodChiral ComponentKey TransformationTypical YieldDiastereomeric/Enantiomeric Excess
Strecker Synthesis(R)-Phenylglycine amide (auxiliary)Crystallization-induced asymmetric transformation76-93%dr > 99/1
Imidate AlkylationN-Sulfinyl imidates (auxiliary)α-alkylationGood to excellentdr up to >99:1
Conjugate AdditionRh(I)/L1a (catalyst)Asymmetric conjugate additionNot specifiedNot specified
Aldehyde CatalysisChiral BINOL aldehyde (catalyst)Asymmetric reaction of amino acid estersGoodHigh diastereo- and enantioselectivity

Synthesis of Precursors and Key Intermediates

The synthesis of N-phenylglycine hydrochloride and its derivatives often relies on the preparation of specific precursors and key intermediates. The following sections detail the synthesis of two such important compounds.

N-Nitroso-N-phenylglycine is a crucial intermediate, notably in the synthesis of sydnones. orgsyn.orgdigitellinc.com The preparation typically involves the nitrosation of N-phenylglycine.

A common and effective procedure starts with suspending N-phenylglycine in water and cooling the mixture to below 0°C in an ice-salt bath. orgsyn.orgorgsyn.org A solution of sodium nitrite (B80452) in water is then added dropwise while maintaining the low temperature to prevent decomposition. orgsyn.orgorgsyn.orgchegg.com This initial reaction forms a red, nearly clear solution. After a quick filtration, activated carbon (Norit®) can be added to the cold solution and stirred for a few minutes to decolorize it. orgsyn.orgorgsyn.org Following another filtration, the addition of concentrated hydrochloric acid to the well-stirred solution causes the precipitation of N-nitroso-N-phenylglycine as light, fluffy crystals. orgsyn.orgorgsyn.org The product is then collected by suction filtration, washed with ice-cold water, and dried. This method has been reported to yield the product in 80-83% yield with a melting point of 103–104°C, and the product is often pure enough to be used in subsequent steps without recrystallization. orgsyn.orgorgsyn.org

The reaction can be summarized by the following balanced chemical equation:

C₈H₉NO₂ + NaNO₂ + HCl → C₈H₈N₂O₃ + NaCl + H₂O

Table 2: Reagents and Conditions for the Synthesis of N-Nitroso-N-phenylglycine

ReagentRoleMolar Ratio (relative to N-phenylglycine)Key Conditions
N-PhenylglycineStarting material1Suspension in water
Sodium NitriteNitrosating agent~1.09Dropwise addition
Hydrochloric AcidAcidification-Added after nitrosation
WaterSolvent--
Ice-salt bathCooling-Temperature maintained below 0°C

N-Trifluoroacetylphenylglycine hydroxysuccinimide ester (TFA-Phg-OSu) is a valuable reagent in peptide synthesis. clockss.orgresearchgate.net The trifluoroacetyl (TFA) group is an easily removable N-acyl protecting group. clockss.org The synthesis of this activated ester is significant because the direct connection of the phenyl ring to the α-carbon in phenylglycine can make it susceptible to racemization during C-terminal modification. clockss.org

The synthesis of optically pure N-TFA-Phg-OSu has been reported. clockss.org While the specific details of the synthetic route to N-TFA-Phg-OSu from N-phenylglycine are not fully elaborated in the provided search results, the literature indicates that N-hydroxysuccinimide esters of N-acyl-protected α-amino acids are widely used for peptide synthesis due to their high reactivity and the reduced likelihood of side reactions. clockss.orgresearchgate.net The synthesis would generally involve the reaction of N-trifluoroacetylphenylglycine with N-hydroxysuccinimide in the presence of a coupling agent.

Once synthesized, the properties and reactivity of N-TFA-Phg-OSu have been studied. For instance, the hydrolysis of TFA-Phg-OSu using 6 M HCl at 80°C for 6 hours yields phenylglycine. clockss.org The stability of the chiral center is a key concern. It has been observed that under basic conditions, TFA-D-Phg-OSu can convert to an oxazolone (B7731731) intermediate, which can lead to a diastereomeric mixture during peptide formation. clockss.org

Chemical Reactivity and Mechanistic Investigations of N Phenylglycine Hydrochloride

Fundamental Reaction Pathways

The fundamental reactivity of N-Phenylglycine hydrochloride is dictated by the functional groups present in its structure. The carboxylic acid and the secondary amine allow for acid-base reactions and salt formation, while the N-phenyl group influences the molecule's electronic properties and reactivity in various transformations.

N-Phenylglycine and its derivatives can undergo a variety of oxidative transformations. These reactions often target the α-carbon of the glycine (B1666218) unit, leading to the formation of imine or α-oxo aldehyde intermediates, which are valuable for further chemical modifications.

One notable oxidative pathway is the metal-free, chemoselective oxidation of N-terminal N-phenylglycine residues in peptides. This transformation can be achieved using molecular oxygen as the sole oxidant in a buffer at a neutral pH of 7.0. The electronic properties of the N-phenylglycine residue can be fine-tuned to control the reaction. Furthermore, the oxidation can be selectively initiated by the addition of a mild oxidant like potassium ferricyanide. This method provides a gentle approach for generating α-imino amide intermediates, which can then participate in ligation reactions, such as the formation of oximes.

Horseradish peroxidase (HRP) can also catalyze the oxidation of N-alkyl-N-phenylglycine derivatives. In the presence of hydrogen peroxide and air, the primary reaction is an oxidative decarboxylation, yielding a secondary aniline (B41778). However, a competing nonoxidative decarboxylation pathway can also occur, leading to a tertiary aniline. The mechanism is proposed to involve the oxidation of the N-phenylglycine derivative to a cation radical by ferric HRP, followed by decarboxylation to an α-amino radical.

Historically, the oxidation of N-phenylglycine has been a crucial step in the industrial synthesis of indigo (B80030) dye. In this process, N-phenylglycine is oxidized to form indoxyl, which then undergoes dimerization to produce indigo.

Direct reductive transformations of the this compound molecule itself are not extensively documented in the scientific literature. The stability of the N-phenyl and carboxylic acid moieties means that reduction typically requires harsh conditions that may lead to non-selective reactions.

However, reductive pathways are integral to the synthesis of N-phenylglycine and its derivatives. One common synthetic route involves the condensation of a substituted aniline with glyoxylic acid to form an imine intermediate. This imine is then reduced to yield the corresponding N-substituted-phenyl glycine. This hydro-reduction is often carried out catalytically, for example, using palladium on carbon (Pd/C) and hydrogen gas.

Another synthetic approach that incorporates a reduction step is the reductive amination of phenylglyoxylic acid. This method provides a direct route to phenylglycine, an isomer of N-phenylglycine. While not a direct reduction of N-phenylglycine, these synthetic methods highlight the importance of reductive transformations in accessing this class of compounds.

As an amino acid derivative, N-phenylglycine exhibits characteristic acid-base properties. The presence of both a carboxylic acid group (-COOH) and a secondary amine group (-NH-) allows it to act as both an acid and a base. In its hydrochloride form, the amine is protonated, giving the salt C₆H₅NH₂⁺CH₂COOH Cl⁻.

The carboxylic acid group can be deprotonated by a base to form a carboxylate salt. For instance, N-phenylglycine can be neutralized with a base like sodium hydroxide (B78521) or potassium hydroxide to form the corresponding sodium or potassium N-phenylglycinate. These alkali metal salts are important intermediates in various industrial processes, including the synthesis of dyes and other organic compounds.

The formation and isolation of these salts are often straightforward. For example, the potassium salt of N-phenylglycine can be prepared by treating N-phenylglycine with a stoichiometric amount of potassium hydroxide solution and then evaporating the solution to dryness. The hydrochloride salt itself is formed by treating N-phenylglycine with hydrochloric acid.

Table 1: Common Salts of N-Phenylglycine

Salt Name Chemical Formula Method of Formation
This compound C₆H₅NH₂⁺CH₂COOH Cl⁻ Reaction with hydrochloric acid
Sodium N-phenylglycinate C₆H₅NHCH₂COONa Neutralization with sodium hydroxide
Potassium N-phenylglycinate C₆H₅NHCH₂COOK Neutralization with potassium hydroxide

Advanced Organic Reactions

Beyond its fundamental reactivity, N-phenylglycine derivatives, particularly its esters, are valuable substrates in more complex organic transformations, such as cross-dehydrogenative coupling reactions.

Cross-dehydrogenative coupling (CDC) is a powerful strategy in organic synthesis that involves the formation of a new bond between two C-H bonds, typically with the aid of a catalyst and an oxidant. N-arylglycine esters are effective substrates in CDC reactions, allowing for the formation of α-aryl α-amino acid esters.

One example is the copper-catalyzed dehydrogenative cross-coupling reaction between N-arylglycine esters and phenols or 1,3,5-trimethoxybenzene. This reaction, which uses di-tert-butyl peroxide (DTBP) as an oxidant, proceeds with high ortho-regioselectivity to afford the desired α-aryl α-amino acid esters in moderate to excellent yields. A proposed mechanism for this transformation involves an aromatic electrophilic substitution.

Another efficient CDC reaction involves the copper(II)-catalyzed coupling of N-arylglycine esters with imidazo[1,2-a]pyridines. This method is characterized by its high yields, broad functional group compatibility, and mild reaction conditions.

A key step in the cross-dehydrogenative coupling of N-phenylglycine esters is the activation of the C(sp³)–H bond at the α-carbon. Mechanistic studies, including density functional theory (DFT) calculations, have provided valuable insights into this process.

In copper-catalyzed CDC reactions, a single electron transfer (SET) process is believed to play a crucial role in the catalytic cycle. The reaction is thought to proceed through the formation of an iminium cation intermediate. The generation of this intermediate is a key step that facilitates the subsequent C-C bond formation.

Palladium catalysis has also been employed for the selective activation of benzylic and alkyl sp³ C–H bonds in coupling reactions with carbon nucleophiles. While typically palladium(II) acetate (B1210297) promotes arene sp² C–H activation, in certain systems involving phenylglycine azlactone, selective sp³ C–H activation is observed. Isotope labeling studies have suggested that a metal-catalyzed C–H activation step is rate-determining.

The ability to selectively activate the α-C(sp³)–H bond of N-phenylglycine derivatives opens up numerous possibilities for the synthesis of complex and unnatural α-amino acids, which are important building blocks in medicinal chemistry and materials science.

Table 2: Key Mechanistic Features of C(sp³)–H Activation in N-Phenylglycine Esters

Catalytic System Key Intermediate/Process Mechanistic Evidence
Copper/TBHP Iminium cation DFT calculations
Copper/DTBP Aromatic electrophilic substitution Proposed mechanism
Palladium(II) acetate Metal-catalyzed C–H activation Isotope labeling studies (kH/kD)

Cross-Dehydrogenative Coupling (CDC) Reactions Involving N-Phenylglycine Esters

Radical-Radical Cross-Coupling Pathways

The chemistry of N-phenylglycine and its derivatives often involves radical intermediates, particularly through oxidative processes. The α-amino C-H bond is susceptible to oxidation, leading to the formation of a radical species that can participate in cross-coupling reactions. The general pathway is initiated by a single electron transfer (SET) from the N-phenylglycine moiety, often facilitated by a metal catalyst or photoredox catalysis.

This generates a radical cation which can then undergo deprotonation to form an α-amino radical. This radical is a key intermediate that can couple with another radical species present in the reaction mixture. For instance, in copper-catalyzed oxidative coupling reactions, N-aryl glycine esters can be oxidized to form an α-amino radical. chemrxiv.org This radical can then engage in a cross-coupling reaction with other radical partners, such as those generated from heterocycles. chemrxiv.org The reaction's progression via a radical mechanism is often supported by control experiments, where the presence of radical trapping agents like TEMPO (2,2,6,6-tetramethylpiperidinooxy) inhibits the reaction. chemrxiv.org These pathways are crucial for forming new carbon-carbon or carbon-heteroatom bonds at the α-position of the amino acid.

Oxidative Decarboxylation Reactions: Kinetics and Catalysis

The oxidative decarboxylation of N-phenylglycine is a well-studied reaction that transforms the amino acid into products such as aniline and formaldehyde, with the release of carbon dioxide. The kinetics of this reaction are highly dependent on the oxidant, catalyst, and reaction medium.

One detailed study investigated the kinetics of the oxidative decarboxylation of N-phenylglycine (NPG) using peroxomonosulfate (PMS) in a perchloric acid medium. orgsyn.org The reaction exhibits first-order kinetics with respect to both [NPG] and the oxidant [PMS]. orgsyn.org Interestingly, the reaction rate decreases with an increase in the concentration of H+ ions, indicating that the oxidation is acid-inhibited. orgsyn.org

The process can be significantly accelerated by the presence of metal ion catalysts. The catalytic efficiency of different metal ions has been quantified, with the catalytic constant (Kc) serving as a measure of their effectiveness. For the oxidation of N-phenylglycine by PMS, the catalytic efficiency follows the order VO2+ > Cu2+. orgsyn.org

Table 1: Catalytic Efficiency in Oxidative Decarboxylation of N-Phenylglycine

Catalyst Catalytic Constant (Kc) Relative Efficiency
VO2+ High >

This table illustrates the relative catalytic efficiency of Vanadyl (VO2+) and Copper (Cu2+) ions in the oxidative decarboxylation of N-phenylglycine by peroxomonosulfate. orgsyn.org

Mechanistically, under certain conditions, horseradish peroxidase (HRP) can catalyze both oxidative and nonoxidative decarboxylation of N-alkyl-N-phenylglycines. luxembourg-bio.com The proposed mechanism for the nonoxidative pathway involves the oxidation of the substrate to a cation radical by ferric HRP, followed by decarboxylation to an α-amino radical. luxembourg-bio.com This radical, possessing carbanion character on the carbon, is then protonated, and the cycle is completed by electron capture from ferrous HRP. luxembourg-bio.com

C-H Functionalization for Heterocyclic Synthesis

The direct functionalization of C-H bonds is a powerful strategy in modern organic synthesis. N-phenylglycine derivatives are valuable substrates for C-H functionalization at the α-position, enabling the synthesis of complex heterocyclic structures. This approach avoids the need for pre-functionalized starting materials, offering a more atom-economical route.

A notable example is the copper/air-mediated oxidative cross-coupling reaction between N-aryl glycine esters and imidazoheterocycles. chemrxiv.orgsemanticscholar.org In this transformation, the C-H bond at the α-position of the glycine ester is functionalized, coupling with a C-H bond of the imidazoheterocycle. The reaction proceeds efficiently under an air atmosphere, which acts as the terminal oxidant, obviating the need for harsher peroxide agents. semanticscholar.org This method provides a straightforward protocol for preparing a variety of imidazoheterocycles containing a glycine ester motif, which are structures of interest in medicinal chemistry. semanticscholar.org Mechanistic studies suggest that the transformation of the N-phenyl glycine ester into an active species, likely an imine or a radical intermediate, is crucial for the coupling reaction to occur. chemrxiv.org

Cyclization Reactions to Form N-Containing Heterocycles (e.g., Sydnones)

N-phenylglycine is a key precursor for the synthesis of a class of mesoionic heterocyclic compounds known as sydnones. The synthesis of 3-phenylsydnone (B89390) from N-phenylglycine is a classic example of a cyclization reaction that proceeds via an N-nitroso intermediate. orgsyn.orgneliti.com

The reaction involves two main steps:

N-Nitrosation: N-phenylglycine is treated with a nitrosating agent, typically nitrous acid generated in situ from sodium nitrite (B80452) and a strong acid at low temperatures (around 0°C). orgsyn.orgneliti.com This step converts the secondary amine of N-phenylglycine into an N-nitrosoamine, yielding N-nitroso-N-phenylglycine. orgsyn.org

Cyclodehydration: The isolated N-nitroso-N-phenylglycine is then subjected to dehydration using a strong dehydrating agent, most commonly acetic anhydride (B1165640). orgsyn.orgwikipedia.org Heating the N-nitroso derivative in acetic anhydride induces an intramolecular cyclization with the loss of a water molecule to form the 1,2,3-oxadiazole (B8650194) ring characteristic of sydnones. neliti.comijcrt.org Other dehydrating agents like trifluoroacetic anhydride (TFAA) or thionyl chloride can also be used, often accelerating the reaction. ijcrt.orgresearchgate.net

The resulting 3-phenylsydnone is a stable, crystalline solid and serves as a versatile building block in organic synthesis, particularly in 1,3-dipolar cycloaddition reactions. orgsyn.org

Hydrolysis of N-Phenylglycine Derivatives

N-Phenylglycine derivatives, such as esters, amides, and nitriles, can be hydrolyzed to yield the parent N-phenylglycine or its salt. The conditions for hydrolysis can be acidic, basic, or enzymatic, depending on the specific derivative.

Acid Hydrolysis: N-acyl-phenylglycine esters can be hydrolyzed under acidic conditions. For example, the hydrolysis of N-acetyl-DL-phenylglycine methyl ester to D- and L-phenylglycine can be achieved using strong acids. neliti.com

Base Hydrolysis (Saponification): The hydrolysis of phenylglycine nitrile to the corresponding alkali salt of phenylglycine is an important industrial process, particularly in the synthesis of indigo. rsc.org This reaction is typically carried out using strong bases like sodium hydroxide or potassium hydroxide at elevated temperatures. rsc.org Similarly, base-catalyzed hydrolysis of 1,5-diphenylhydantoins can produce N-aryl phenylglycine derivatives. ijcrt.org

Enzymatic Hydrolysis: Enzymes offer a stereoselective method for the hydrolysis of N-phenylglycine derivatives. For instance, nitrile hydratase and amidase enzyme systems can be used for the enantioselective hydrolysis of phenylglycinonitrile to produce optically pure phenylglycine amide or phenylglycine. google.com Similarly, acylase enzymes can be used for the stereoselective resolution of N-acyl-DL-phenylglycine esters, hydrolyzing only the L-enantiomer. neliti.com

Stereochemical Dynamics

Racemization Mechanisms and Influencing Factors

Phenylglycine and its derivatives are known to be more susceptible to racemization at the α-carbon compared to many other α-amino acids, such as alanine. rsc.org This increased propensity for racemization is a critical consideration in synthetic applications, especially during peptide synthesis. luxembourg-bio.com

The primary mechanism for racemization under basic conditions involves the deprotonation of the α-carbon. The resulting carbanion is significantly stabilized by resonance, as the negative charge can be delocalized not only into the carbonyl group (forming an enolate) but also into the adjacent phenyl ring. rsc.org This extended delocalization lowers the pKa of the α-proton, making it more acidic and facilitating its removal by a base, which leads to the loss of stereochemical integrity upon reprotonation. rsc.org

Several factors influence the rate of racemization:

Electronic Effects of Substituents: Electron-withdrawing groups on the phenyl ring can further stabilize the carbanion intermediate, thereby increasing the rate of racemization. Conversely, electron-donating groups, such as a 4-hydroxy group, can destabilize the carbanion through a positive mesomeric effect (+M), thus slowing down the racemization rate. rsc.org

Reaction Conditions in Peptide Synthesis: During Fmoc-based solid-phase peptide synthesis (SPPS), the base-catalyzed coupling step of Fmoc-Phg is the critical stage for racemization. luxembourg-bio.com The choice of base and coupling agent has a profound impact. Strong, sterically unhindered bases like DBU or piperidine (B6355638) can promote significant epimerization. luxembourg-bio.com

pH: Racemization is base-catalyzed. Studies have shown that while peptides containing phenylglycine are stable at neutral pH, they can undergo racemization under strongly basic conditions. luxembourg-bio.comgoogle.com

Table 2: Influence of Reaction Conditions on Racemization of Phenylglycine during Peptide Coupling

Coupling Reagent Base Degree of Racemization
HATU DIPEA Significant
HATU TMP / DMP Reduced

This table summarizes the effect of different coupling reagents and bases on the extent of racemization during the coupling of Fmoc-Phenylglycine (Fmoc-Phg). Weaker, more sterically hindered bases like 2,4,6-trimethylpyridine (B116444) (TMP) or 2,6-dimethylpyridine (B142122) (DMP) in combination with specific activators can minimize racemization. luxembourg-bio.com

Control of Stereochemistry in Reactions

The control of stereochemistry is a critical aspect of synthetic organic chemistry, particularly in the preparation of enantiomerically pure compounds. Derivatives of N-phenylglycine, often used in the form of their hydrochloride salts for improved handling and stability, have been effectively employed as chiral auxiliaries to direct the stereochemical outcome of various chemical transformations. acs.orgresearchgate.netnih.gov A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to facilitate a diastereoselective reaction. wikipedia.orgsigmaaldrich.com The auxiliary is subsequently removed to yield the desired enantiomerically enriched product.

A prominent example of stereochemical control utilizing an N-phenylglycine derivative is in the asymmetric Strecker synthesis of α-amino acids. acs.orgnih.gov In this reaction, (R)-phenylglycine amide, often prepared from its hydrochloride salt, serves as an excellent chiral auxiliary. acs.org The reaction involves the condensation of an aldehyde or ketone with the chiral amine auxiliary, followed by the addition of a cyanide source to form an α-amino nitrile. The inherent chirality of the phenylglycine amide directs the addition of the cyanide nucleophile, leading to the preferential formation of one diastereomer over the other.

A key mechanistic feature that enhances stereocontrol in these reactions is the phenomenon of crystallization-induced asymmetric transformation (CIAT). acs.orgresearchgate.netnih.gov In solution, the two diastereomeric α-amino nitriles may exist in equilibrium. However, if one diastereomer is less soluble and selectively crystallizes out of the reaction mixture, the equilibrium will shift towards the formation of that less soluble diastereomer, ultimately leading to a high diastereomeric excess. acs.org This process allows for the isolation of nearly diastereomerically pure products.

Detailed research findings have demonstrated the efficacy of (R)-phenylglycine amide as a chiral auxiliary in the Strecker reaction with various carbonyl compounds. For instance, the reaction with pivaldehyde can be optimized to produce the corresponding α-amino nitrile with a high degree of stereoselectivity. acs.org The choice of solvent and temperature plays a crucial role in controlling the diastereomeric ratio, often by influencing the selective precipitation of one diastereomer. acs.org

The diastereomerically pure α-amino nitrile can then be converted into the target α-amino acid in a few synthetic steps, which typically involve the removal of the chiral auxiliary. acs.org For example, hydrolysis of the nitrile and amide functionalities can yield the final amino acid with high enantiomeric purity. acs.org

The following interactive data tables summarize the research findings on the control of stereochemistry in the asymmetric Strecker reaction using (R)-phenylglycine amide as a chiral auxiliary.

Table 1: Asymmetric Strecker Reaction of (R)-Phenylglycine Amide with Pivaldehyde acs.org

EntrySolventTemperature (°C)Diastereomeric Ratio ((R,S):(R,R))Yield (%)
1MeOHRoom Temp65:3580
2MeOH/H₂ORoom Temp81:1969
3H₂O40>99:193
4H₂O50>99:191

Table 2: Asymmetric Strecker Reaction of (R)-Phenylglycine Amide with 3,4-Dimethoxyphenylacetone acs.org

SolventTemperature (°C)Diastereomeric RatioYield (%)
MeOH/H₂O (6/1 v/v)Room Temp>99:176

These results underscore the effective stereochemical control exerted by the N-phenylglycine derivative, particularly when coupled with a crystallization-induced asymmetric transformation, to afford highly enriched chiral α-amino acids. acs.org

Derivatization Strategies and Analogue Synthesis of N Phenylglycine Hydrochloride

Synthesis of Substituted N-Phenylglycine Analogues

The core structure of N-phenylglycine can be readily modified at both the nitrogen atom and the carboxylic acid group, leading to a wide array of substituted analogues. These modifications are crucial for tuning the molecule's properties for various applications.

N-Alkyl and N-Aryl Substituted Glycine (B1666218) Derivatives

Substitution on the nitrogen atom of the glycine moiety introduces structural diversity that can significantly impact the biological activity of the resulting compounds. Various synthetic routes have been developed to achieve N-alkylation and N-arylation of N-phenylglycine and its precursors.

One common strategy involves the reaction of substituted anilines with glyoxylic acid to form an imine intermediate, which is subsequently reduced to yield the desired N-substituted phenylglycine. For instance, this method has been successfully employed for the synthesis of N-(cyano-phenyl) glycine and N-4-[(2H)-1,2,4-oxadiazoles-5-ketone-3-bases] phenylglycine. mdpi.comacs.orggoogleapis.com Another approach utilizes the reaction of an amine with a glyoxylic acid ester half-acetal.

A mild and efficient one-pot procedure for the synthesis of substituted N-aryl glycines has been developed from 2-chloro-N-aryl acetamides through an intermolecular cyclization in the presence of CuCl2·2H2O and KOH. sigmaaldrich.com This method tolerates both electron-donating and electron-withdrawing substituents on the aromatic ring. sigmaaldrich.com Furthermore, on-resin Cα-functionalization of N-arylglycinyl peptides with boronic acids provides a method for late-stage modification.

Below is a table summarizing various synthetic approaches to N-alkyl and N-aryl substituted glycine derivatives.

Table 1: Synthesis of N-Alkyl and N-Aryl Substituted Glycine Derivatives

Starting Material Reagents and Conditions Product Yield (%)
Substituted aniline (B41778) and glyoxylic acid Pd-C/H2, 0-100°C, 1-24 h N-(substituted-phenyl) glycine High
2-Chloro-N-aryl acetamides CuCl2·2H2O, KOH, acetonitrile (B52724), reflux Substituted N-aryl glycines High
4-Aminoacetophenone Chloroacetic acid, then various reagents N-(4-substituted phenyl)glycine derivatives Not specified
Resin-bound N-aryl peptides Boronic acids Cα-functionalized N-arylglycinyl peptides Not specified
1,5-Diphenylhydantoins NaOH or KOH, dil-methanol, heat; then DMF, reflux N-Aryl phenylglycine O-alkyl esters 16-87

Ester and Amide Derivatives of N-Phenylglycine

The carboxylic acid functionality of N-phenylglycine is a prime site for derivatization, leading to the formation of esters and amides. These derivatives often exhibit altered solubility, stability, and biological activity compared to the parent compound.

Esterification of N-phenylglycine can be achieved through various methods. A straightforward approach involves refluxing N-aryl phenylglycine with an alcohol in the presence of a catalytic amount of a strong acid, such as concentrated sulfuric acid. nih.gov Another method involves the reaction of an amine with a glyoxylic acid ester half-acetal followed by hydrogenation. The resolution of racemic esters of phenylglycine can be accomplished using chiral resolving agents like (+)-tartaric acid. researchgate.net

Amide bond formation is another critical derivatization strategy. N-Phenylglycine can be coupled with various amines to produce a diverse library of amide derivatives. For instance, Boc-DL-phenylglycine has been condensed with 4-arylpiperazine derivatives in the presence of a coupling agent like carbonyldiimidazole (CDI) to yield phenylglycinamide derivatives. mdpi.com Chemoenzymatic methods have also been developed for the enantioselective synthesis of phenylglycine and its amide, utilizing a nitrilase-catalyzed reaction on rac-phenylglycinonitrile, which is formed from the Strecker synthesis. researchgate.netprepchem.comnih.gov Furthermore, lipase-catalyzed selective amidation of phenylglycinol has been reported as an efficient and environmentally friendly method. rsc.org

The following table provides examples of the synthesis of ester and amide derivatives of N-phenylglycine.

Table 2: Synthesis of Ester and Amide Derivatives of N-Phenylglycine

Starting Material Reagents and Conditions Product Type Yield (%)
N-Aryl phenylglycine Absolute methanol, conc. H2SO4, reflux O-Alkyl Ester Not specified
L-Phenylglycine Alcohol, conc. strong acid DL-Phenylglycine ester Not specified
rac-Phenylglycinonitrile Nitrilase variants (e.g., from Pseudomonas fluorescens) Phenylglycine or Phenylglycine amide Up to 81% (for (R)-phenylglycine)
Boc-DL-phenylglycine and 4-arylpiperazine Carbonyldiimidazole (CDI) Phenylglycinamide Not specified
Phenylglycinol and capric acid Novozym 435 (immobilized lipase) Phenylglycolamide 89.41

Functionalization of the Phenyl Moiety

Direct modification of the phenyl ring of N-phenylglycine offers a powerful tool to modulate its electronic and steric properties, thereby influencing its interaction with biological targets.

A significant advancement in this area is the palladium-mediated C-H functionalization, which allows for regioselective substitution at the ortho position of the phenyl ring. Orthopalladated derivatives of substituted phenylglycines react with halogenating agents such as PhICl2, Br2, and I2 to yield the corresponding o-halogenated amino acids. nih.gov Similarly, reaction with PhI(OAc)2 in the presence of various alcohols leads to o-alkoxylated phenylglycines. nih.gov This methodology is versatile and tolerates a range of functional groups on the aryl ring, as well as at the Cα and N positions. nih.gov

Another strategy for introducing diversity to the phenyl ring is to start the synthesis from an already functionalized aniline. A series of N-(4-substituted phenyl)glycine derivatives have been synthesized from 4-aminoacetophenone. The acetyl group at the para position serves as a handle for further modifications, such as the formation of chalcones and their subsequent cyclization into various heterocyclic systems. nih.gov

The table below summarizes methods for the functionalization of the phenyl moiety of N-phenylglycine.

Table 3: Functionalization of the Phenyl Moiety of N-Phenylglycine

Starting Material/Intermediate Reagents and Conditions Type of Functionalization Product
Orthopalladated phenylglycine derivatives PhICl2, Br2, or I2 Ortho-halogenation o-Halogenated phenylglycines
Orthopalladated phenylglycine derivatives PhI(OAc)2, R-OH Ortho-alkoxylation o-Alkoxylated phenylglycines
N-(4-acetylphenyl)glycine Aromatic aldehydes, base Chalcone (B49325) formation at the phenyl ring Chalcone derivatives
N-(4-acetylphenyl)glycine Thiosemicarbazide Thiosemicarbazone formation at the phenyl ring Thiosemicarbazone derivatives

Conjugates and Hybrid Structures

The conjugation of N-phenylglycine and its derivatives to other molecules, such as peptides or other bioactive compounds, can lead to hybrid structures with novel or enhanced biological activities.

N-Phenylglycine is a known component of various peptide natural products, including glycopeptide antibiotics. rsc.orgnih.gov Its incorporation into peptide chains can be achieved through solid-phase peptide synthesis (SPPS). However, the racemization of the phenylglycine residue, particularly during the Fmoc-group removal step in SPPS, presents a significant challenge. nih.gov Strategies to mitigate this racemization include the use of specific coupling reagents like DMTMM-BF4 and careful control of reaction conditions. nih.gov

Hybrid molecules can also be created by synthesizing N-phenylglycine derivatives that incorporate other pharmacologically active moieties. For example, a series of N-(4-substituted phenyl)glycine derivatives have been designed where the substituent at the para-position is a heterocyclic ring system, created through the derivatization of an acetyl group. nih.gov These hybrid structures have shown potential as anti-inflammatory agents. nih.gov The conjugation of amino acids, including glycine derivatives, to other bioactive molecules is a recognized strategy to improve their therapeutic properties. nih.gov

The following table provides examples of conjugates and hybrid structures involving N-phenylglycine.

Table 4: Synthesis of N-Phenylglycine Conjugates and Hybrid Structures

N-Phenylglycine Derivative Conjugation Partner/Modification Coupling/Reaction Conditions Product Type
Fmoc-Phg-OH Growing peptide chain on solid support SPPS, various coupling reagents (e.g., DMTMM-BF4) Phenylglycine-containing peptides
N-(4-acetylphenyl)glycine Chalcone and thiosemicarbazone intermediates Cyclization with various reagents Hybrid molecules with heterocyclic moieties

Applications in Advanced Materials and Organic Catalysis

Poly(N-Phenylglycine) (PNPG) as Functional Material

Poly(N-phenylglycine) (PNPG), a derivative of polyaniline, has emerged as a significant functional material due to its unique combination of properties. The presence of a carboxyl group on the nitrogen atom enhances its solubility and processability compared to its parent polymer, polyaniline, while retaining valuable electrical and chemical characteristics. researchgate.netsemanticscholar.org These attributes make it a promising candidate for a range of applications in advanced materials, particularly in environmental remediation and energy storage.

The synthesis of conducting Poly(N-phenylglycine) can be achieved through both chemical and electrochemical methods, allowing for the formation of the polymer in various forms, such as water-soluble solutions or films on electrode surfaces.

Chemical Synthesis: A common chemical method involves the oxidative polymerization of the N-Phenylglycine monomer using an oxidant like ammonium (B1175870) persulfate (APS). researchgate.net To create a water-soluble and conducting form of the polymer, the polymerization is often carried out in the presence of a template. A strong polyelectrolyte acid, such as sulphonated polystyrene (SPS), serves as an effective template, guiding the polymerization process and resulting in a soluble conducting polymer complex. researchgate.netsemanticscholar.org The structure and properties of the resulting polymer can be confirmed using characterization techniques such as Fourier transform infrared (FTIR) and ultraviolet-visible (UV-vis) spectroscopy. researchgate.netresearchgate.net

Electrochemical Synthesis: Electropolymerization offers a direct method to synthesize PNPG films onto a conductive substrate. This process is typically performed using cyclic voltammetry (CV) in an aqueous solution. researchgate.net For instance, PNPG can be synthesized on a glassy carbon (GC) electrode in an acidic medium such as a perchloric acid/sodium perchlorate solution. researchgate.net The synthesis conditions, including the potential range, scan rate, and the concentration of the monomer and doping agents, are optimized to control the properties of the resulting polymer film. researchgate.net An in situ electrochemical polymerization method has also been used to prepare PNPG on a flexible stainless-steel plate coated with a thin gold film, demonstrating the versatility of this approach. nih.govresearchgate.net

Poly(N-phenylglycine) exhibits notable electrochemical properties, which are central to its application in electronic devices. The electroactivity of PNPG is typically investigated using cyclic voltammetry, which reveals the redox behavior of the polymer. researchgate.net

PNPG films demonstrate reversible redox processes, indicating their ability to be repeatedly oxidized and reduced, a key characteristic for applications in energy storage and electrochromic devices. researchgate.net Studies on PNPG films synthesized on gold-coated stainless steel (PNPG/Au/SS) have shown that the redox reaction is diffusion-controlled, meaning the rate of the reaction is governed by the speed at which ions can travel to and from the polymer film. researchgate.net This electrode exhibited superior electrochemical performance compared to those without the gold underlayer, showing lower resistance and enhanced charge transfer capabilities. nih.gov The optimization of electropolymerization parameters allows for the fine-tuning of these electrochemical properties to meet the demands of specific applications. researchgate.net

The unique chemical structure of PNPG, featuring carboxyl and amine functional groups, makes it an excellent candidate for environmental remediation, particularly for the removal of heavy metal ions from aqueous solutions.

PNPG has demonstrated exceptional capabilities in adsorbing precious metal ions, highlighting its potential for recovering valuable resources from waste streams like e-waste. researchgate.netnii.ac.jp Research has shown that PNPG particles can achieve a remarkable adsorption capacity for gold (Au(III)), reaching up to 1356.78 mg/g at a pH of 1. researchgate.net To address the practical challenge of separating nanoscale adsorbent particles after use, PNPG can be fabricated into membranes, which retain high activity and can be easily removed from the solution. researchgate.netnii.ac.jp These membranes have been shown to be effective for at least three cycles and can selectively capture Au(III) from polymetallic solutions. researchgate.netnii.ac.jp In a practical demonstration, a 2-mg PNPG membrane was used to selectively recover approximately 80% of the gold from the leaching solution of waste computer printed circuit boards. researchgate.netnii.ac.jp

Furthermore, functionalizing PNPG can enhance its adsorption capacity for other heavy metals. A novel material composed of phytic acid-functionalized poly-phenylglycine (PA-PPG) has shown high maximum adsorption capacities for copper (Cu), lead (Pb), and cadmium (Cd) ions. researchgate.net

Adsorbent MaterialTarget Metal IonMaximum Adsorption Capacity (mg/g)Optimal pHReference
Poly-N-phenylglycine (PNPG) ParticlesGold (Au(III))1356.781 researchgate.net
Phytic Acid-Functionalized PPG (PA-PPG)Lead (Pb)732.45.2 researchgate.net
Phytic Acid-Functionalized PPG (PA-PPG)Cadmium (Cd)2165.2 researchgate.net
Phytic Acid-Functionalized PPG (PA-PPG)Copper (Cu)90.55.2 researchgate.net

The high efficiency of metal ion adsorption by PNPG is attributed to a combination of physical and chemical mechanisms. researchgate.netnih.gov The adsorption process for Au(III) is well-described by the Langmuir isotherm and pseudo-second-order kinetic models, which indicate that the process is primarily chemisorption occurring as a monolayer on the adsorbent surface. researchgate.netnii.ac.jp

The key mechanisms involved include:

Electrostatic Interactions: Under acidic conditions, the nitrogen atoms in the polymer chain can become protonated, creating a positive charge on the surface. This facilitates the electrostatic attraction of negatively charged metal complexes, such as AuCl₄⁻. researchgate.netnih.gov

Redox Reactions: A crucial step in the adsorption of gold is a redox reaction where the PNPG acts as a reducing agent. researchgate.net Characterization using X-ray Photoelectron Spectroscopy (XPS) confirms that Au(III) is reduced to elemental gold, Au(0), through electron transfer from the PNPG. researchgate.netnii.ac.jpnih.gov

Chelation and Complexation: The presence of both amine and carboxyl functional groups allows for the formation of stable chelate complexes with metal ions. This binding mechanism is particularly relevant for the adsorption of ions like copper, lead, and cadmium by functionalized PNPG. researchgate.net

The excellent electrochemical properties of conducting PNPG make it a promising material for the electrodes of energy storage devices, specifically pseudocapacitors. Pseudocapacitors store charge through fast and reversible faradaic (redox) reactions occurring at the electrode surface, which can provide higher energy density than electric double-layer capacitors.

A novel binder-free pseudocapacitive electrode was developed by electrochemically depositing PNPG onto a gold-coated flexible stainless-steel plate (PNPG/Au/SS). nih.gov This electrode demonstrated significantly better electrochemical performance than an equivalent electrode without the gold coating, achieving a high specific capacitance. nih.govresearchgate.net

An asymmetric supercapacitor was constructed using the PNPG/Au/SS as the positive electrode and activated carbon as the negative electrode. nih.gov This device exhibited good performance characteristics, and two such devices connected in series were able to power a small windmill, demonstrating the practical potential of PNPG-based materials for energy storage applications. nih.gov

Device/ElectrodeMetricValueConditionsReference
PNPG/Au/SS ElectrodeSpecific Capacitance495 F g⁻¹Current density of 2 A g⁻¹ nih.gov
Asymmetric Supercapacitor (PNPG/Au/SS // Activated Carbon)Specific Capacitance38 F g⁻¹Current density of 0.5 A g⁻¹ nih.gov
Energy Density5.3 Wh kg⁻¹At a power density of 250 W kg⁻¹ nih.gov
Power Density250 W kg⁻¹At an energy density of 5.3 Wh kg⁻¹ nih.gov

Integration of PNPG in Hybrid Materials and Composites

The integration of N-Phenylglycine (PNPG) into hybrid materials and composites is an area of growing interest, leveraging the compound's chemical functionalities to create materials with enhanced properties. These hybrid materials are formed by combining organic and inorganic components at a molecular or nanoscale level, resulting in synergistic properties that are not present in the individual constituents.

One notable application involves the synthesis of poly-N-phenylglycine nanofibers. These nanofibers can be incorporated with metal oxide nanoparticles to create organic-inorganic composite materials. A key application for these composites is as metal adsorbents, for example, in the treatment of wastewater containing heavy metals. The high specific surface area of the nanofibers, coupled with the numerous carboxyl groups in the poly-N-phenylglycine structure, provides excellent sites for metal ion chelation. The resulting composite can be easily recovered, for instance, by using a magnet if the incorporated nanoparticles are magnetic. google.com

The general synthesis of such organic-inorganic hybrid materials often employs the sol-gel method. This process involves the hydrolysis and polycondensation of metal alkoxides to form an inorganic network in the presence of an organic component. The interaction between the organic and inorganic phases can be tailored through covalent bonds or weaker interactions like hydrogen bonding, leading to either Class II or Class I hybrids, respectively. mdpi.commdpi.com While direct research on the integration of N-Phenylglycine hydrochloride as a primary organic component in sol-gel derived hybrids is not extensively documented, its chemical structure suggests potential for such applications. The carboxylic acid and amine groups could interact with the forming inorganic network, influencing the material's final structure and properties.

Table 1: Examples of PNPG Integration in Composite Materials

Composite MaterialComponentsSynthesis MethodKey FeatureApplication
Poly-N-phenylglycine Nanofiber/Metal Oxide Nanoparticle CompositePoly-N-phenylglycine, Metal Oxide Nanoparticles (e.g., Iron Oxide)Polymerization of N-phenylglycine monomer in the presence of nanoparticlesHigh specific surface area and abundant carboxyl groups for metal chelationAdsorbent for heavy metal removal from wastewater

Role in Polymer Chemistry and Sol-Gel Processes

The sol-gel process is a versatile method for producing solid materials from small molecules, typically involving the conversion of monomers into a colloidal solution (sol) that then forms an integrated network (gel). ndhu.edu.twwikipedia.org The rates of hydrolysis and condensation reactions are critical in determining the structure and properties of the final material and are highly sensitive to factors such as pH and the presence of catalysts. ndhu.edu.tw

The hydrolytic polycondensation of silanes, such as tetraethoxysilane (TEOS), is a cornerstone of sol-gel chemistry for producing silica-based materials. The reaction proceeds through the hydrolysis of alkoxy groups to form silanols, followed by condensation to form siloxane bridges (Si-O-Si). The kinetics of these reactions can be catalyzed by acids, bases, or certain nucleophilic species.

The process of gelation involves the transition of the sol into a three-dimensional solid network that entraps the solvent. The time required for this transition, known as the gelation time, and the structure of the resulting network are critically dependent on the reaction conditions. Factors that influence the rates of hydrolysis and condensation will also affect gelation and the final network structure.

The potential catalytic activity of this compound in the hydrolysis of silane precursors would directly impact the gelation process. By influencing the rate at which silanol (B1196071) groups are formed and subsequently condensed, it could modulate the gelation time and the degree of cross-linking within the silica network. For instance, in acidic conditions, which would be established by this compound, the hydrolysis reaction is generally faster than the condensation reaction, leading to the formation of less branched, more linear polymer chains before gelation. This typically results in a different network structure compared to base-catalyzed processes, which tend to produce more highly branched, particulate gels. mdpi.com Therefore, the addition of this compound to a sol-gel system could be a means to control the final morphology and porosity of the resulting silica material.

Catalysis and Asymmetric Synthesis

The chirality inherent in many derivatives of N-Phenylglycine makes it a valuable molecule in the field of asymmetric catalysis, where the goal is to synthesize a specific enantiomer of a chiral product.

N-Phenylglycine serves as a versatile chiral building block for the synthesis of more complex chiral ligands and catalysts. Its stereogenic center, when enantiomerically pure, can be used to induce asymmetry in chemical reactions. For instance, (R)-phenylglycine has been employed as a chiral auxiliary in the asymmetric synthesis of 2-azetidinones, which are important structural motifs in beta-lactam antibiotics. mdpi.com In this approach, the chiral auxiliary directs the stereochemical outcome of a reaction and is subsequently removed, yielding the desired enantiomerically enriched product.

Furthermore, N-phenylglycine can be functionalized to create ligands for metal-based catalysts. A notable example is the functionalization of a metal-organic framework (MOF), UiO-66-NH2, with L-phenylglycine. The resulting material, when complexed with a copper salt, acts as a heterogeneous chiral catalyst for enantioselective reactions, such as the Henry reaction. mdpi.com The catalyst demonstrates good yields and moderate enantioselectivities and has the advantage of being easily recoverable and reusable. mdpi.com

Table 2: Applications of N-Phenylglycine as a Chiral Building Block

ApplicationRole of N-Phenylglycine DerivativeExample ReactionSignificance
Asymmetric Synthesis of 2-Azetidinones(R)-Phenylglycine as a chiral auxiliaryEster enolate-imine condensationAccess to key structural components of beta-lactam antibiotics
Heterogeneous CatalysisL-Phenylglycine functionalized MOF as a chiral ligand for a copper catalystEnantioselective Henry reactionProvides a recyclable catalyst for the synthesis of chiral nitro alcohols

Organocatalysis, the use of small organic molecules as catalysts, has become a powerful tool in asymmetric synthesis. researchgate.net N-Phenylglycine and its derivatives are attractive scaffolds for the design of novel organocatalysts. These catalysts often operate through mechanisms that mimic enzymatic processes, utilizing functional groups to activate substrates and control stereochemistry.

For example, new types of chiral phase transfer catalysts have been synthesized from cinchona alkaloids and applied in the asymmetric alkylation of glycine (B1666218) derivatives, with N-phenylglycine derivatives being a key substrate class. These catalysts facilitate the transfer of reactants between different phases (e.g., organic and aqueous) and create a chiral environment for the reaction to occur, leading to high yields and good to high enantiomeric excesses. The development of such catalysts is crucial for the efficient and environmentally friendly synthesis of chiral unnatural amino acids, which are important components of many pharmaceuticals.

Hydrogen Donor and Coinitiator in UV/EB Systems

N-Phenylglycine (NPG) serves as a highly efficient hydrogen donor and coinitiator in ultraviolet (UV) and electron beam (EB) curing systems. hampfordresearch.com Its primary function is to generate free radicals upon exposure to a light source, which then initiate the polymerization of monomers and oligomers in a formulation. The mechanism of radical production is notably versatile. While N-Phenylglycine can provide an active hydrogen atom from its alpha-carbon, it preferentially undergoes a decarboxylation process to form radicals. hampfordresearch.com This pathway is advantageous as it does not depend on the basicity of the amine function. hampfordresearch.com

As a coinitiator, N-Phenylglycine is frequently paired with various dyes or photosensitizers that absorb light at specific wavelengths. anu.edu.auresearchgate.netresearchgate.net Upon light absorption, the excited-state dye interacts with NPG, leading to the generation of the initiating radicals. This synergy is effective for curing systems under different light sources, including broad-spectrum lamps and specific light-emitting diodes (LEDs). hampfordresearch.com For instance, it works very efficiently with ketocoumarins for visible light curing applications. hampfordresearch.com

Recent research has also explored the photoinitiation capabilities of N-Phenylglycine on its own, without a sensitizing dye. researchgate.net Studies have shown that under near-UV LED irradiation (e.g., at 392 nm), NPG can undergo direct photodecomposition to produce PhNHCH₂• radicals. anu.edu.auresearchgate.net These radicals are effective at initiating the free-radical photopolymerization of acrylates. anu.edu.au

Furthermore, N-Phenylglycine can be part of multi-component photoinitiating systems. When combined with an iodonium (B1229267) salt, it forms a highly reactive system under UV LED light. anu.edu.auresearchgate.net This interaction generates both phenyl radicals and cations, making it capable of initiating not only free-radical polymerization but also the cationic photopolymerization of monomers like epoxides and divinyl ethers. anu.edu.auresearchgate.net This dual-cure capability is valuable for creating interpenetrating polymer networks (IPNs).

The performance of N-Phenylglycine in these systems can be quantified through various research findings. The table below summarizes key findings from a study on N-Phenylglycine's role as a versatile photoinitiator.

System Monomer Light Source Key Finding
N-Phenylglycine aloneAcrylateUV LED @ 392 nmCan directly photodecompose to produce radicals (PhNHCH₂•) and initiate polymerization. anu.edu.auresearchgate.net
N-Phenylglycine / Iodonium SaltAcrylateUV LED @ 392 nmHigh performance in initiating free-radical photopolymerization through the generation of phenyl radicals. anu.edu.auresearchgate.net
N-Phenylglycine / Iodonium SaltEpoxides, Divinyl EthersUV LED @ 392 nmEfficiently initiates cationic photopolymerization through the generation of cations. anu.edu.auresearchgate.net
N-Phenylglycine / Xanthene DyesAcrylateVisible LightThe concentration of NPG influences the photobleaching process of the dye, which is linked to the initiation of polymerization. researchgate.net

Applications in Dye and Pigment Production

The most significant and historically established application of N-Phenylglycine in this field is its role as a key industrial precursor in the synthesis of indigo (B80030) dye. wikipedia.orgdbpedia.org This synthetic blue dye is one of the most important colorants used in the textile industry, particularly for denim. The historic "Pfleger Synthesis" of indigo utilizes N-Phenylglycine as the foundational molecule. wikipedia.org

The industrial production of N-Phenylglycine for this purpose is typically achieved through a process known as the Strecker reaction. wikipedia.org In this synthesis, aniline (B41778) reacts with formaldehyde and hydrogen cyanide. The resulting aminonitrile is then hydrolyzed to yield N-Phenylglycine. wikipedia.org

Advanced Spectroscopic and Structural Elucidation Techniques for N Phenylglycine Hydrochloride

Vibrational Spectroscopy

Vibrational spectroscopy probes the quantized vibrational states of a molecule. The absorption of infrared radiation excites the molecule from a lower to a higher vibrational level, and the specific frequencies of absorbed radiation are characteristic of the bonds and functional groups present.

FTIR spectroscopy is a powerful tool for identifying the functional groups within N-Phenylglycine hydrochloride. The hydrochloride salt exists in a zwitterionic form or as a protonated amine, leading to characteristic absorption bands. The spectrum is a unique fingerprint of the molecule, with specific peaks corresponding to the stretching and bending vibrations of its bonds.

Key vibrational modes for this compound include the stretching of the O-H bond of the carboxylic acid, the N-H⁺ stretches of the protonated amine, the C=O stretch of the carboxyl group, and various vibrations associated with the phenyl ring. The presence of the ammonium (B1175870) group (NH₃⁺) is confirmed by characteristic bands that differ from a standard secondary amine (N-H). The aromatic C-H stretching vibrations typically appear at wavenumbers above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹. The carbonyl (C=O) stretching of the carboxylic acid group gives rise to a strong absorption band.

Table 1: Characteristic FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Type Functional Group Assignment
3300–2400 O-H Stretch (broad) Carboxylic Acid
3100–3000 C-H Stretch Aromatic (Phenyl Ring)
3000–2850 C-H Stretch Aliphatic (Methylene)
~2600 N-H⁺ Stretch Ammonium Salt
1730–1700 C=O Stretch Carboxylic Acid
1600–1475 C=C Stretch Aromatic Ring
1640–1550 N-H⁺ Bending Ammonium Salt
1300–1000 C-O Stretch Carboxylic Acid / C-N Stretch

Note: The exact positions of the peaks can be influenced by the sample preparation method (e.g., KBr pellet) and intermolecular interactions like hydrogen bonding.

Electronic Spectroscopy

Electronic spectroscopy investigates the electronic transitions within a molecule upon absorption of ultraviolet or visible light, providing information about conjugated systems and chromophores.

The UV-Vis spectrum of this compound is primarily dictated by the electronic transitions within the phenyl group chromophore. The presence of the amino and carboxyl groups can influence the position and intensity of the absorption maxima (λmax). N-Phenylglycine exhibits a strong absorbance peak at wavelengths below 300 nm. Studies on related compounds show a λmax value around 257 nm. The solvent used can also affect the spectrum by stabilizing the ground or excited states differently. This technique is useful for quantitative analysis and for monitoring reactions involving the aromatic ring.

Table 2: UV-Vis Absorption Data for N-Phenylglycine

Chromophore λmax (nm) Solvent
Phenyl Ring < 300 Acetonitrile (B52724)

X-ray Diffraction (XRD) and Crystallography

X-ray diffraction stands as a cornerstone technique in the solid-state characterization of crystalline materials, offering profound insights into atomic and molecular structure.

Single-crystal X-ray diffraction (SCXRD) is a powerful analytical method that provides precise information regarding the internal lattice of crystalline compounds, including unit cell dimensions, bond lengths, and bond angles. carleton.edu This technique is instrumental in the unambiguous determination of a molecule's three-dimensional structure.

A comprehensive single-crystal X-ray diffraction study specifically for this compound was not found in a review of available literature. However, a study on the closely related compound, dl-Phenylglycinium chloride (C8H10NO2+·Cl−), offers valuable insights into the crystallographic properties that could be anticipated for this compound. In this analysis, the asymmetric unit is composed of a protonated dl-phenylglycine cation and a chloride anion. wikipedia.org The crystal structure is characterized by alternating hydrophobic and hydrophilic layers of phenylglycinium along the c-axis. The chloride anions are situated between the hydrophobic zones, where they participate in hydrogen bonding with the nitrogen and oxygen atoms of the cations within the hydrophilic regions. This extensive three-dimensional network of hydrogen bonds significantly contributes to the cohesion of the ionic structure. wikipedia.org

For comparative purposes, the crystallographic data for Phenylglycine hydrazide, another derivative, has been reported. It crystallizes in the monoclinic space group P121/c. nih.gov

Table 1: Crystallographic Data for Phenylglycine Hydrazide nih.gov

Parameter Value
Crystal System Monoclinic
Space Group P121/c
a (Å) 5.9459 (18)
b (Å) 5.1940 (16)
c (Å) 26.7793 (83)

This interactive table provides the unit cell parameters for Phenylglycine hydrazide as determined by single-crystal X-ray diffraction.

Surface Analysis Techniques

The surface characteristics of a compound are critical in determining its interaction with the environment and its performance in various applications.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that provides information about the elemental composition and chemical state of the elements within the top 1 to 10 nanometers of a material's surface. wikipedia.org This technique is based on the photoelectric effect, where X-rays irradiate a material, causing the emission of core-level electrons. researchgate.net The kinetic energy of these emitted photoelectrons is measured, which is then used to determine their binding energy. The binding energy is characteristic of the element and its chemical environment. researchgate.net

Although no specific XPS studies on this compound were identified, this technique could be employed to:

Confirm the presence of all constituent elements (Carbon, Nitrogen, Oxygen, Chlorine, and Hydrogen).

Determine the chemical states of nitrogen (e.g., amine vs. protonated amine) and oxygen (e.g., carboxylic acid).

Assess surface purity and identify any contaminants.

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface morphology and topography of a material at high magnifications. In the context of N-Phenylglycine, SEM has been utilized to study the morphology of its polymer form, poly(N-phenylglycine). One study reported on the morphology of a poly(N-phenylglycine) film, which provides insights into the structure of the polymer at the microscopic level. researchgate.net The ability of SEM to reveal surface features makes it a valuable tool for understanding the physical characteristics of both the monomer and its corresponding polymer. nih.gov

Electrochemical Characterization (for polymer forms)

The electrochemical properties of the polymeric form of N-Phenylglycine, known as poly(N-phenylglycine), have been a subject of investigation. The electropolymerization of N-phenylglycine can be achieved using cyclic voltammetry on a glassy carbon electrode in an acidic aqueous solution. researchgate.net

The electrochemical behavior of the resulting poly(N-phenylglycine) film can also be studied using cyclic voltammetry. In a typical experiment, the polymerization is carried out by cycling the potential between -0.2 V and 1.1 V. The oxidation of the N-phenylglycine monomer occurs at approximately 0.906 V in the initial cycle. In subsequent cycles, the redox activity of the polymer is observed with an oxidation peak around 0.527 V and a reduction peak at about 0.443 V. researchgate.net The stability of the polymer film can be assessed by continuous cycling in a monomer-free solution, with stable peak currents indicating good electrochemical stability. researchgate.net The electrochemical behavior is influenced by various factors, including the scan rate, potential range, and the nature and concentration of the monomer and doping agents. researchgate.net

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
Poly(N-phenylglycine)
dl-Phenylglycinium chloride
Phenylglycine hydrazide
α-glycine

Cyclic Voltammetry

Cyclic voltammetry (CV) is an electrochemical technique employed to study the redox behavior of chemical species. For N-Phenylglycine and its derivatives, CV provides insights into their oxidation and reduction potentials, which is fundamental to understanding their electronic properties and potential applications in areas like electropolymerization. researchgate.netelectrochemsci.org

In studies of N-Phenylglycine, the electrochemical polymerization process is often initiated and analyzed using cyclic voltammetry. researchgate.net The technique allows for the investigation of the formation of poly(N-phenylglycine) films on electrode surfaces, such as glassy carbon. researchgate.net The electrochemical behavior of the synthesized polymer can also be investigated by CV. researchgate.net

Research on the electrochemical decarboxylative addition of N-aryl glycines has utilized cyclic voltammetry to probe the reaction mechanism. ustl.edu.cn For N-Phenylglycine, CV diagrams show an oxidation peak potential, indicating the voltage at which the compound is oxidized on the anode. ustl.edu.cn For instance, in one study, N-Phenylglycine exhibited an initial oxidation peak at approximately 1.92 V. ustl.edu.cn The addition of other reagents, such as acetic acid, can alter the oxidation potentials, suggesting that the reaction conditions can suppress or modify the oxidation process. ustl.edu.cn These studies are critical in electrosynthesis, where understanding the oxidation potential helps in designing controlled electrochemical reactions. ustl.edu.cn

Table 1: Representative Cyclic Voltammetry Data for N-Phenylglycine

Parameter Value Conditions
Initial Oxidation Potential ~0.91 V vs Ag/AgCl
Oxidation Peak Potential ~1.92 V In MeCN with nBu4BF4 electrolyte
Effect of Additive (AcOH) Oxidation peak shifts to 1.49 V and 2.09 V Indicates altered oxidation process

Data synthesized from mechanistic studies on related electrochemical reactions. ustl.edu.cn

Chromatographic and Separation Methods

Chromatographic techniques are indispensable for the analysis of this compound, particularly for assessing its purity and identifying it in complex mixtures.

Techniques for Enantiomeric Purity Assessment

As N-Phenylglycine is a chiral molecule, determining its enantiomeric purity is often essential, especially in pharmaceutical contexts. High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is a primary method for this purpose. wvu.edu The principle relies on the differential interaction between the enantiomers of this compound and the chiral selector immobilized on the stationary phase, leading to their separation. wvu.edusigmaaldrich.com

Common types of CSPs that are effective for separating amino acids and their derivatives include those based on macrocyclic antibiotics (e.g., CHIROBIOTIC phases) or ligand-exchange principles. sigmaaldrich.comresearchgate.net For instance, a ligand-exchange HPLC method might use a stationary phase coated with a chiral ligand, such as a derivative of an amino acid like L-proline, and a mobile phase containing a metal ion, typically copper(II). researchgate.net The formation of transient, diastereomeric metal complexes between the chiral selector, the copper ion, and the N-Phenylglycine enantiomers results in different retention times, allowing for their separation and quantification. researchgate.net

Table 2: Example HPLC Conditions for Chiral Separation of Phenylglycine Analogs

Parameter Description
Technique Chiral Ligand-Exchange HPLC
Stationary Phase RP-18 column coated with N-decyl-L-4-hydroxyproline
Mobile Phase 0.1 mM Copper(II) sulfate (B86663) in an aqueous buffer
Detection UV Absorbance

These conditions are based on established methods for the chiral separation of phenylglycine and similar amino acids. researchgate.net

Gas Chromatography for Product Identification

Gas chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), is a powerful tool for the identification and quantification of this compound, typically after a chemical synthesis or extraction process. Due to the low volatility of the amino acid hydrochloride, a derivatization step is necessary to convert it into a more volatile compound suitable for GC analysis. nih.gov

A common derivatization method is trimethylsilylation, where the active hydrogens in the carboxyl and amine groups are replaced by trimethylsilyl (B98337) (TMS) groups. nih.gov This is often achieved by reacting the sample with a reagent like N,O-bis(trimethylsilyl)acetamide (BSA) in a suitable solvent. nih.gov

Once derivatized, the sample is injected into the gas chromatograph. The components are separated based on their boiling points and interactions with the stationary phase of the GC column (e.g., a 5% OV-1 column). nih.gov The separated components then enter the mass spectrometer, which fragments the molecules and records the mass-to-charge ratio of the fragments. The resulting mass spectrum serves as a molecular fingerprint, allowing for unambiguous identification of the N-Phenylglycine derivative by comparing it to a spectral library or a known standard. nih.gov The retention time from the GC provides an additional layer of identification.

Table 3: GC-MS Parameters for Analysis of Derivatized N-Phenylglycine

Parameter Description
Derivatization Reagent N,O-bis(trimethylsilyl)acetamide (BSA) in pyridine
GC Column 5% OV-1 or similar non-polar capillary column
Carrier Gas Helium
Injection Mode Split/Splitless
Detection Mass Spectrometry (Electron Ionization)
Key Mass Fragments (m/z) for N-Phenylglycine 151 (Molecular Ion), 106

Parameters are based on standard methods for the GC-MS analysis of N-acylglycines and data available for N-Phenylglycine. nih.govnih.gov

Computational Chemistry and Theoretical Studies on N Phenylglycine Hydrochloride

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to compute the states and properties of electrons within a molecular system. nih.gov These methods are fundamental to analyzing the electronic structure and predicting the spectroscopic behavior of N-Phenylglycine hydrochloride.

The electronic structure of a molecule dictates its fundamental chemical properties and reactivity. Theoretical studies on N-substituted amino acid derivatives, including N-phenylglycine, have utilized methods like Hartree-Fock (HF), Density Functional Theory (DFT), and Møller–Plesset perturbation theory (MP2) to calculate key electronic variables. researchgate.net

A central aspect of electronic structure analysis involves the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.net The energy gap between HOMO and LUMO is a crucial indicator of molecular stability and reactivity.

From these energy variables, other important electronic properties can be calculated, such as hardness (η), electronic chemical potential (μ), and the global electrophilicity index (W). researchgate.net A theoretical study calculated these properties for N-phenylglycine using various computational methods, providing a quantitative look at its electronic characteristics. researchgate.net Another proposed mechanism relevant to phenylglycines involves the stabilization of a carbanion structure through the delocalization of negative charge into the aromatic ring, a feature rooted in its electronic structure. rsc.org

Calculated Physical Variables for N-Phenylglycine by the DFT Method researchgate.net
PropertyValueUnit
Total Energy-12503.73eV
HOMO Energy-9.45eV
LUMO Energy-2.58eV
Ionization Potential9.45eV
Electron Affinity2.58eV
Hardness (η)3.43eV
Chemical Potential (μ)-6.01eV
Electrophilicity (W)5.27eV

Quantum chemical calculations are a routine and powerful tool for predicting spectroscopic properties, which can aid in the interpretation of experimental data. Computational methods can accurately forecast observables like Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov

The prediction of NMR spectra, for instance, typically involves calculating the magnetic shielding constants for each nucleus at a given level of theory, such as B3LYP/6-311G+(2d,p), and then converting these into chemical shifts relative to a standard reference. nih.gov While specific computational studies predicting the full spectroscopic profile of this compound are not detailed in the available literature, the established methodologies allow for such predictions. These calculations would involve optimizing the molecular geometry and then performing the property calculation on the resulting structure. The accuracy of these predictions is generally high enough to make meaningful interpretations and assignments of experimental spectra. nih.gov

Reaction Mechanism Elucidation

Understanding the pathways through which a molecule is formed or undergoes reaction is a key area of computational chemistry. For N-Phenylglycine, theoretical studies can elucidate the step-by-step mechanism, identify key intermediates, and analyze the energetic barriers involved.

A transition state (TS) represents the highest energy point along a reaction coordinate, corresponding to a first-order saddle point on the potential energy surface. arxiv.org Identifying the structure and energy of the transition state is crucial for understanding the kinetics of a chemical reaction.

In the synthesis of N-phenylglycine from 2-chloro-N-phenyl acetamide, a plausible mechanism involves the formation of a resonance-stabilized, metal-coordinated transition state. nih.gov The reaction, facilitated by a copper salt (CuCl2·2H2O), proceeds through an oxonium ion intermediate which finds stabilization via resonance through iminium ion forms. nih.gov The subsequent removal of a proton by a base like potassium hydroxide (B78521) (KOH) is a critical step. nih.gov The analysis of such transition states, often performed using quantum chemical methods, helps to explain the reaction's feasibility, the role of catalysts and reagents, and the observed product distribution.

Reaction pathway mapping involves tracing the lowest energy path connecting reactants to products via transition states, a path often referred to as the intrinsic reaction coordinate (IRC). arxiv.org The collection of these elementary pathways for a given chemical system constitutes a reaction route map (RRM). arxiv.org

For the formation of N-phenylglycine, a detailed mechanism has been proposed that maps the transformation from 2-chloro-N-aryl acetamides. nih.gov The pathway involves coordination of the carbonyl oxygen to a metal salt, formation of an iminium ion, and subsequent rearrangement and hydrolysis steps to yield the final N-phenylglycine product. nih.govresearchgate.net This sequence of events, from one equilibrium structure to another, represents a map of the reaction pathway, providing a clear visual and energetic picture of the chemical transformation. arxiv.org

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations provide detailed information on the structure, dynamics, and thermodynamics of molecular systems. rsc.org

For organic molecular crystals like this compound, MD simulations can be used to investigate a range of properties. Classical simulations employing force fields such as GAFF, CHARMM, and OPLS can reproduce molecular and crystal structures with good accuracy. rsc.org

Specific applications of MD for a system like this compound would include:

Crystal Structure and Dynamics: Simulating the crystalline state to understand its structural stability, thermal motions (including atomic displacement parameters), and potential phase transitions. rsc.org

Intermolecular Interactions: Calculating the interactions between molecules in the crystal lattice or in solution to understand packing forces and solvation behavior. MD simulations have been used to study the intermolecular interactions of glycine (B1666218) to better understand its dissolution. rsc.org

Solvation and Dissolution: Modeling the behavior of the molecule in different solvents to calculate properties like solvation free energy, which is directly related to solubility. rsc.org

Conformational Analysis: Exploring the different possible conformations of the molecule and the energy barriers between them, which is particularly relevant for flexible molecules.

While specific MD simulation studies focused solely on this compound were not identified, the techniques are well-established for similar amino acids like glycine, for which MD has been used to explore structural transformations induced by external electric fields and to analyze intermolecular interactions in solution. rsc.orgmdpi.com

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has emerged as a powerful computational tool in quantum chemistry for investigating the electronic structure of many-body systems. mdpi.com Its application to molecules like this compound allows for the prediction of various molecular properties, providing insights into structure, reactivity, and spectroscopic characteristics. DFT calculations are instrumental in complementing experimental data and in elucidating complex chemical phenomena at the molecular level. scispace.com

Research in computational chemistry frequently employs DFT to study related glycine derivatives, offering a framework for understanding this compound. nih.govresearchgate.net These studies typically involve geometry optimization to find the most stable molecular conformation, followed by the calculation of vibrational frequencies, electronic properties, and other quantum chemical descriptors. nih.gov The choice of functional and basis set is crucial for the accuracy of these calculations, with hybrid functionals like B3LYP often being used for organic molecules. nih.govresearchgate.net

Detailed Research Findings

DFT studies on molecules structurally similar to this compound provide valuable data on their geometric and electronic properties. For instance, calculations on N-phenylglycine conformers have been performed to determine their relative energies and stable geometries. aps.org Such studies often compare computed parameters with available experimental data to validate the computational methodology. aps.org

The following tables present hypothetical yet representative data that would be expected from DFT calculations on this compound, based on findings for analogous compounds.

Table 1: Calculated Geometric Parameters for this compound

This table illustrates the kind of data that would be generated for bond lengths and angles from a geometry optimization calculation. The values are based on typical bond lengths and angles for similar organic molecules.

ParameterBond/AngleCalculated Value (B3LYP/6-311++G(d,p))
Bond LengthC-N1.45 Å
C=O1.22 Å
C-O1.35 Å
N-H1.02 Å
C-C (phenyl)1.39 Å
Bond AngleC-N-C120.5°
O=C-O125.0°
N-C-C112.0°

Table 2: Calculated Vibrational Frequencies for this compound

Vibrational frequency analysis is a standard output of DFT calculations and is used to predict infrared and Raman spectra. The table below shows selected vibrational modes and their calculated frequencies.

Vibrational ModeFunctional GroupCalculated Frequency (cm⁻¹)
N-H StretchAmine hydrochloride3250
C=O StretchCarboxylic acid1730
C-N StretchPhenyl-amine1350
C-H Bend (phenyl)Aromatic ring850

Table 3: Calculated Electronic Properties of this compound

Frontier molecular orbitals, HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital), are key descriptors of chemical reactivity. nih.gov The energy gap between them indicates the molecule's chemical stability.

PropertyCalculated Value (eV)
HOMO Energy-6.5
LUMO Energy-1.2
HOMO-LUMO Gap5.3
Dipole Moment3.5 D
Ionization Potential6.5
Electron Affinity1.2

These tables are illustrative and represent the type of data generated in DFT studies of organic molecules. The actual values for this compound would require specific computational research on this compound. Such computational studies provide a molecular-level understanding that is crucial for the rational design of new materials and chemical entities. researchgate.net

Analytical Methodologies in N Phenylglycine Hydrochloride Research

Purity Assessment Techniques

Ensuring the high purity of N-Phenylglycine and its derivatives is critical, particularly for applications in pharmaceuticals. Various analytical methods are employed to quantify the compound and identify any potential impurities. High-Performance Liquid Chromatography coupled with Mass Spectrometry (LC-MS) is a frequently utilized technique for determining the purity of N-substituted phenyl glycine (B1666218) compounds, with reported purities often exceeding 99%. google.comgoogleapis.com For instance, different synthesis batches have reported purities of 99.3%, 99.4%, 99.5%, and 99.6% as determined by LC-MS. google.comgoogleapis.com

Another established method for purity and content determination is potentiometric anhydrous titration. This technique is particularly useful for quantifying the salt form of the compound. In one instance, this method was used to measure the content of D-(-)-phenylglycine chloride hydrochloride, which was found to be 99.1%, with a 0.9% content of D-(-)-phenylglycine hydrochloride. google.com The purity of starting materials and intermediates, such as D-phenylglycine methyl ester hydrochloride, is also crucial, with desired purity levels reaching over 99%. google.com

Purity Assessment of N-Phenylglycine and Related Compounds
CompoundAnalytical MethodReported Purity (%)
N-cyano phenyl glycineLC-MS99.4
N-4-[(2H)-1,2,4-oxadiazole-5-ketone-3-yl] phenyl glycineLC-MS99.3 - 99.6
D-(-)-phenylglycine chloride hydrochloridePotentiometric anhydrous titration99.1 - 99.5
D-phenylglycine methyl ester hydrochlorideNot Specified>99.0

Reaction Monitoring Methodologies

Effective monitoring of the synthesis of N-Phenylglycine hydrochloride is essential for optimizing reaction conditions, maximizing yield, and ensuring the desired product is obtained. Chromatographic techniques are central to this process.

High-Performance Liquid Chromatography (HPLC) is widely used for real-time monitoring of reaction progress. google.comgoogleapis.com In the preparation of N-substituted-phenyl glycine, HPLC is employed to control the concentration of the starting material, ensuring it remains below a specified threshold, such as 0.2%, to signify reaction completion. google.comgoogleapis.com In chemoenzymatic synthesis, both chiral and achiral HPLC are used to analyze aliquots taken at different time intervals, allowing researchers to track the conversion of reactants like benzaldehyde (B42025) and the formation of products such as phenylglycine. frontiersin.org

Thin Layer Chromatography (TLC) offers a simpler and more rapid method for qualitative reaction monitoring. nih.gov It is used to track the disappearance of starting materials (e.g., 2-chloro-N-aryl acetamides) and the appearance of the N-aryl glycine product, signaling the completion of the reaction stages. nih.gov

Comparison of Reaction Monitoring Techniques
MethodologyApplication in N-Phenylglycine SynthesisKey Advantages
High-Performance Liquid Chromatography (HPLC)Quantitative monitoring of reactant consumption and product formation. Used to control raw material levels below 0.2%. google.comgoogleapis.comHigh precision, quantitative data, suitable for chiral and achiral analysis. frontiersin.org
Thin Layer Chromatography (TLC)Qualitative monitoring of the progress of the reaction to completion. nih.govRapid, cost-effective, simple to implement for real-time checks. nih.gov

Standardization in Chromatographic Analysis

Standardization of chromatographic methods is crucial for achieving reliable, reproducible, and accurate quantification of this compound. This involves the careful selection and optimization of several parameters to ensure consistent performance. High-performance liquid chromatography (HPLC) is the predominant technique for this purpose. sielc.com

The selection of the stationary phase (column) is a primary consideration. While standard C18 columns are common, they may not provide adequate retention for underivatized amino acids like phenylglycine, which can elute near the void volume. mtc-usa.com Therefore, specialized columns, such as mixed-mode or reverse-phase columns with low silanol (B1196071) activity (like Newcrom R1), are often more suitable. sielc.com

The mobile phase composition is another critical parameter. A typical mobile phase for related amino acid hydrochlorides consists of a mixture of an organic solvent like acetonitrile (B52724) (MeCN) and water, with an acidic buffer such as phosphoric acid or formic acid. sielc.comsielc.com For mass spectrometry (MS) detection, volatile buffers like formic acid are preferred. sielc.com The flow rate and detection wavelength (commonly 200 nm for UV detection) must also be standardized. sielc.com

Standard HPLC Parameters for Analysis of Glycine Derivatives
ParameterTypical SpecificationPurpose
ColumnPrimesep 100 (mixed-mode) or Newcrom R1 (reverse-phase) sielc.comsielc.comProvides appropriate retention and separation of hydrophilic, ionizable compounds.
Mobile PhaseAcetonitrile/Water mixture sielc.comElutes the compounds from the column.
BufferPhosphoric Acid (0.5%) or Formic Acid sielc.commtc-usa.comControls pH and improves peak shape. Formic acid is MS-compatible.
Flow Rate1.0 ml/min sielc.comEnsures consistent retention times and separation efficiency.
DetectionUV at 200 nm sielc.comAllows for the detection and quantification of the analyte.

Conductivity Measurements for Polymer Derivatives

For polymer derivatives of N-Phenylglycine, which may be developed for applications in electronics or biomaterials, electrical conductivity is a key property. The conductivity of polymers can be tuned by doping or by creating blends with other materials. nih.gov

Undoped conjugated polymers typically have very low conductivity, in the range of 10⁻¹⁰ to 10⁻⁶ S·cm⁻¹, which classifies them as insulators or semiconductors. nih.gov However, through a process called doping, their conductivity can be increased by many orders of magnitude. nih.gov

Conductivity measurements are often performed using a four-point probe technique, which accurately measures the resistivity of thin films by eliminating contact resistance. The conductivity (σ) is calculated based on the applied current (I), the measured voltage (V), and the dimensions of the sample. researchgate.net Studies on polymer blends, for example, have shown that blending a conducting polymer like PEDOT:PSS with an insulating polymer like polyvinyl alcohol (PVA) results in a material whose conductivity is dependent on the weight percentage of the conducting component. The addition of conductivity-enhancing solvents like N-methyl-2-pyrrolidinone (NMP) can further increase conductivity by several orders of magnitude. researchgate.net

Electrical Conductivity of Polymer Blends
Polymer Blend Composition (wt %)Conductivity (S/cm)
100% PEDOT:PSS:NMP10.0
60% PEDOT:PSS:NMP / 40% PVA4.02
100% PEDOT:PSS0.0525
60% PEDOT:PSS / 40% PVA0.000506
Data adapted from a study on PEDOT:PSS and PVA blends.[ researchgate.net(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHS3U6uWxiV63rBGnIk2uxrUweotEr24ZMHtoHaqitY6YrspbKw9w7om9zlO59go7siUm6_YUrb72FEyqmBhsK94hwN96rTnq1ApHN3Dnj1TtBFsDPsaqndNogr65hd30XocOXunAi-0kz8O6HeVyfudlNuBtePD3UgHGXVKWbXvlVdOFVjhedKO3fROPybIo9QTFsT21sdH3xfbgCx7EYYU_fcOvCdUMSIV_GtCYr7Ve5LaYFjibXjVOH2P2DxwLE9EchTXWtUxSgzmK5DTWf1voym-aEWwaYHA0LOVbTriZyVYtc73WGteM4luVvhZ26qwdissTiHLNwmPsg9)]

Rheological and Viscosity Analyses

The rheological properties of solutions containing polymers derived from this compound are critical for their processing and application, especially in areas like drug delivery systems or injectable hydrogels. researchgate.net Rheology is the study of the flow of matter, and for polymer solutions, it primarily involves measuring viscosity under different conditions. kau.edu.sa

The viscosity of polymer solutions is highly dependent on factors such as polymer concentration, temperature, and the applied shear rate. kau.edu.saresearchgate.net Many polymer solutions exhibit non-Newtonian, shear-thinning (pseudoplastic) behavior, where the viscosity decreases as the shear rate increases. kau.edu.saresearchgate.net This behavior is important for applications like injection molding or painting, where low viscosity under high shear is desirable. kau.edu.sa

The relationship between shear stress and shear rate for these solutions can often be described by rheological models like the Power Law model. kau.edu.saresearchgate.net This model characterizes the fluid using two parameters: the flow behavior index (n) and the consistency index (K). An 'n' value less than 1 indicates shear-thinning behavior. The consistency index 'K' is a measure of the fluid's viscosity and typically decreases with increasing temperature. kau.edu.sa These parameters are determined experimentally using rotational viscometers or rheometers. kau.edu.sa

Rheological Parameters for Polymer Solutions
ParameterDescriptionTypical Observations
Shear-Thinning BehaviorViscosity decreases as the rate of shear strain increases.Common in many polymer solutions used in industrial applications. kau.edu.sa
Consistency Index (K)A measure of the average viscosity of the fluid (Power Law model).Decreases with increasing temperature; increases with polymer concentration. kau.edu.saresearchgate.net
Flow Behavior Index (n)Indicates the degree of non-Newtonian behavior (Power Law model).n < 1 for shear-thinning fluids. kau.edu.sa

Challenges and Emerging Research Frontiers in N Phenylglycine Hydrochloride Chemistry

Overcoming Racemization Challenges in Synthesis

A significant hurdle in the synthesis of enantiomerically pure N-phenylglycine derivatives is the propensity for racemization. The α-proton of phenylglycine is relatively acidic, making it susceptible to deprotonation and subsequent loss of stereochemical integrity, particularly under basic conditions or during certain synthetic manipulations. rsc.org

The racemization of phenylglycines is more pronounced compared to other α-amino acids. This is attributed to the stabilization of the resulting carbanion or enolate intermediate by the adjacent phenyl ring, which can delocalize the negative charge. rsc.org This inherent chemical property presents a considerable challenge in multistep syntheses where maintaining chiral purity is paramount.

Researchers have explored various strategies to mitigate racemization. In the context of solid-phase peptide synthesis (SPPS), the choice of coupling reagents and bases has been shown to have a remarkable influence on the degree of racemization. rsc.org Studies have indicated that the base-catalyzed coupling step is more critical for racemization than the removal of the Fmoc protecting group. rsc.org

Table 1: Effect of Coupling Reagents on Phenylglycine Racemization in SPPS

Coupling Reagent% Correct Diastereomer (Peptide A)% Correct Diastereomer (Peptide B)
HATU~85%~85%
HBTU~82%~82%
PyBOP~80%~80%
DMTMM-BF4~90%~90%
DEPBT>98%>98%
COMU>98%>98%

Data synthesized from findings indicating COMU and DEPBT significantly reduce racemization. rsc.org

Another approach to obtaining enantiomerically pure N-phenylglycine is through the resolution of racemic mixtures. While asymmetric synthesis is often the preferred route, racemic resolution remains a viable and efficient strategy. researchgate.net Various chiral selectors and chromatography techniques are employed for this purpose, although the separation of phenylglycine enantiomers can be challenging. researchgate.netmdpi.com For instance, the use of vancomycin (B549263) as a chiral additive in the mobile phase for HPLC has shown poor chiral resolution for phenylglycine compared to other aromatic amino acids like tryptophan and tyrosine. researchgate.net

Development of Novel and Sustainable Synthetic Routes

Traditional synthetic methods for N-phenylglycine, such as the Strecker synthesis, often involve harsh reagents and produce significant waste, prompting the development of more sustainable alternatives. wikipedia.orgwikipedia.orgnih.gov Green chemistry principles are increasingly being applied to the synthesis of N-phenylglycine and its derivatives, focusing on the use of environmentally benign solvents like water, milder reaction conditions, and catalytic methods. acs.orgprepchem.com

One promising sustainable approach is biocatalysis, which utilizes enzymes or whole-cell systems to perform chemical transformations with high selectivity and under mild conditions. nih.govresearchgate.netdtu.dk Microbial bioconversion pathways are being engineered for the synthesis of L-phenylglycine from renewable feedstocks like L-phenylalanine, offering a greener alternative to petrochemical-based methods. nih.govnih.gov These biocatalytic cascades can achieve high enantioselectivity and reduce the environmental impact associated with classical organic synthesis. nih.gov For example, an engineered Escherichia coli whole-cell biocatalyst has been developed to convert L-phenylalanine to L-phenylglycine, with cofactor self-sufficient systems introduced to improve yield and efficiency. nih.govnih.gov

Electrosynthesis is another emerging sustainable strategy. Researchers have demonstrated the electrochemical synthesis of 2-phenylglycine from DL-mandelic acid, a biomass-derived α-hydroxy acid, using a flow electrolyzer. nsf.gov This method offers a high-yield and environmentally friendly route, avoiding the use of toxic reagents. nsf.gov

Furthermore, novel one-pot procedures are being developed. A method for preparing N-substituted-phenyl glycine (B1666218) involves the condensation of a substituted aniline (B41778) with glyoxylic acid to form an imine intermediate, which is then reduced via hydrogenation, offering a streamlined and efficient process suitable for industrial production. googleapis.comgoogle.com

Expanding Applications in Catalysis and Materials Science

The unique structural and chemical properties of N-phenylglycine and its derivatives make them valuable in catalysis and materials science. In catalysis, chiral N-phenylglycine derivatives serve as important building blocks and chiral auxiliaries in asymmetric synthesis. chemimpex.com They are also being explored in the development of organocatalysts for reactions like asymmetric transfer hydrogenation, which provides a direct route to N-alkylated arylglycinate esters with high yields and enantioselectivity. acs.orgnih.gov

In materials science, N-aryl glycines have gained significant attention as versatile photoinitiators for polymerization. researchgate.netresearcher.life They can act as efficient hydrogen donors and participate in photoinduced electron transfer processes, making them suitable for initiating free-radical and cationic photopolymerization under UV and visible light, including blue LEDs. researchgate.nethampfordresearch.com This is particularly relevant for applications in dental materials, 3D printing, and coatings. researchgate.netnih.gov N-phenylglycine (NPG) and its derivatives, such as N-(1-naphthyl)glycine (NNG) and N-(1-pyrenyl)glycine (NPYG), can function as single-component photoinitiators or as part of multi-component systems, often in combination with a sensitizer (B1316253) dye and an electron acceptor like an iodonium (B1229267) salt. researchgate.netresearchgate.net

Table 2: Applications of N-Aryl Glycines in Photopolymerization

N-Aryl Glycine DerivativePolymerization TypeLight SourceKey Feature
N-Phenylglycine (NPG)Free RadicalUV/Visible LightEfficient hydrogen donor, works well with ketocoumarins. hampfordresearch.com
N-(1-naphthyl)glycine (NNG)Free Radical, CationicBlue LEDsActs as a monocomponent or in multicomponent systems. researchgate.net
N-(1-pyrenyl)glycine (NPYG)Free Radical, Cationic, RAFTBlue LEDs, ThermalVersatile initiator for various polymerization techniques. researchgate.net

The ability of N-aryl glycines to generate reactive species upon light exposure allows for the rapid conversion of liquid monomers into solid polymers, a process that is fundamental to photocurable materials. encyclopedia.pub

Advanced Mechanistic Understanding of Complex Reactions

A deeper understanding of the reaction mechanisms involving N-phenylglycine hydrochloride is crucial for optimizing existing synthetic routes and designing new chemical transformations. Research in this area focuses on elucidating the pathways of key reactions, such as synthesis, racemization, and photoreduction.

The mechanism for the synthesis of N-aryl glycines from 2-chloro-N-aryl acetamides has been proposed to proceed through an intermolecular cyclization involving a 1,4-diarylpiperazine-2,5-dione intermediate. researchgate.net This detailed mechanistic insight allows for better control over reaction conditions to improve yields and minimize byproducts.

Mechanistic studies on the racemization of phenylglycines suggest that the process occurs via the deprotonation of the α-carbon, forming a stabilized enolate-like intermediate. rsc.org The stability of this intermediate, enhanced by the delocalization of the negative charge into the aromatic ring, explains the increased tendency of phenylglycines to racemize compared to other amino acids. rsc.org

In the context of photopolymerization, kinetic and spectral studies have investigated the photoreduction of various compounds by N-phenylglycine. These studies reveal that the process often begins with a photoinduced single electron transfer from the N-phenylglycine to the excited state of the photosensitizer. nih.gov This is followed by a proton transfer, ultimately generating the radicals that initiate polymerization. nih.gov Understanding the lifetimes and reaction pathways of the transient intermediates formed during these processes is key to designing more efficient photoinitiating systems. nih.gov

Exploration of New Derivatization Pathways and Functionalization Strategies

The development of novel derivatization and functionalization strategies for the N-phenylglycine scaffold is a vibrant area of research, aiming to create new molecules with tailored properties for various applications, including pharmaceuticals and materials. mdpi.comnih.gov

One key strategy involves the direct functionalization of the phenyl ring through C-H activation. Palladium-mediated C-H functionalization has been successfully employed for the ortho-halogenation and ortho-alkoxylation of phenylglycine derivatives. mdpi.com This method allows for the regioselective introduction of functional groups onto the aromatic ring, providing access to a wide range of substituted phenylglycines that are otherwise difficult to synthesize. mdpi.com

Another avenue of exploration is the synthesis of N-substituted glycine derivatives. Green synthesis approaches, using water as a solvent, have been developed to create a variety of N-alkyl glycine derivatives with different chain lengths and hydrophobicities. acs.orgresearchgate.net These derivatives are being investigated for their potential biological activities and as ligands in bioinorganic chemistry. acs.orgresearchgate.net

Furthermore, the core N-phenylglycine structure is being utilized as a versatile skeleton for creating more complex molecules. For instance, N-(4-acetylphenyl)glycine has been used as a starting material to synthesize a series of chalcone (B49325) and thiosemicarbazone derivatives, which were subsequently cyclized into various heterocyclic compounds and screened for potential anti-inflammatory activity. nih.gov These derivatization pathways highlight the potential of N-phenylglycine as a platform for medicinal chemistry and drug discovery. nih.gov

Q & A

Q. What are the common synthetic routes for N-phenylglycine hydrochloride, and how do reaction conditions influence yield?

this compound is typically synthesized via the condensation of aniline with glyoxylic acid derivatives under acidic conditions. For example, the Heumann-Pfleger indigo synthesis involves reacting aniline with hydroxy acetonitrile (derived from formaldehyde and prussic acid) to form N-phenylglycine nitrile, which is subsequently hydrolyzed to N-phenylglycine . Reaction parameters such as temperature (optimized at lower ranges to minimize side reactions), pH (acidic for cyclization), and stoichiometric ratios of precursors significantly impact yield. Researchers should validate purity using HPLC (>98% purity criteria) and characterize products via NMR and FT-IR to confirm structural integrity .

Q. How should researchers purify this compound, and what analytical methods are recommended to confirm purity?

Recrystallization from ethanol/water mixtures is a standard purification method. Post-synthesis, column chromatography (silica gel, eluent: dichloromethane/methanol) can remove unreacted aniline or glyoxylic acid residues. Purity should be confirmed using:

  • HPLC with UV detection (λ = 254 nm) to quantify impurities.
  • Elemental analysis (C, H, N) to verify stoichiometry.
  • Melting point determination (literature comparison). For advanced validation, mass spectrometry (ESI-MS) provides molecular weight confirmation. Always reference standardized protocols for experimental reproducibility .

Advanced Research Questions

Q. How can researchers design experiments to investigate this compound’s role in photobase generator systems?

N-Phenylglycine (NPG) derivatives act as co-initiators in photopolymerization. To study this:

  • Prepare a photobase generator system with isopropylthioanthrone (ITX) as a photosensitizer and NPG hydrochloride.
  • Monitor UV absorption at 365 nm to assess photosensitivity .
  • Measure post-photolysis pH changes (e.g., from 6.2 to 8.98 using a pH meter) to quantify base (TBD) release .
  • Use FT-IR or Raman spectroscopy to track structural changes during photolysis. Control experiments should exclude ITX or NPG to isolate their contributions.

Q. How can contradictions in spectroscopic data for this compound derivatives be resolved?

Discrepancies in NMR or IR spectra may arise from tautomerism or residual solvents. To address this:

  • Perform 2D NMR (COSY, HSQC) to resolve overlapping proton signals, especially for aromatic protons in phenyl groups.
  • Use dynamic light scattering (DLS) to detect aggregation in solution-phase studies.
  • Compare experimental data with computational simulations (e.g., DFT calculations for predicted vibrational modes). Cross-reference with databases like NIST Chemistry WebBook (note: specific thermodynamic data for this compound is limited, so extrapolate from analogous compounds like 2-phenylglycine) .

Q. What methodologies are recommended to optimize this compound’s concentration in dentin-bonding polymer systems?

In dental adhesive studies, NPG enhances monomer (e.g., HEMA) polymerization. To optimize:

  • Conduct bond strength tests (e.g., shear bond strength measurements) across NPG concentrations (0.5–5 wt%) .
  • Use differential scanning calorimetry (DSC) to analyze polymerization exotherms and curing efficiency.
  • Incorporate water content variation (0–10%) to assess hydrophilicity effects on adhesion. Statistical tools like ANOVA should validate reproducibility across triplicate trials .

Methodological Considerations

  • Contradiction Analysis : When conflicting data arise (e.g., variable photolysis efficiency), employ design of experiments (DoE) to isolate variables like light intensity or solvent polarity .
  • Safety Protocols : Follow OSHA guidelines for handling hydrochloride salts, including PPE (gloves, goggles) and fume hood use during synthesis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.